Bosutinib methanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
918639-10-8 |
|---|---|
Molecular Formula |
C27H33Cl2N5O4 |
Molecular Weight |
562.5 g/mol |
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;methanol |
InChI |
InChI=1S/C26H29Cl2N5O3.CH4O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;1-2/h11-14,16H,4-10H2,1-3H3,(H,30,31);2H,1H3 |
InChI Key |
KBLGKECLADKUHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.CO |
Origin of Product |
United States |
Foundational & Exploratory
Bosutinib Methanoate in Chronic Myeloid Leukemia: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bosutinib methanoate is a potent, orally bioavailable, second-generation tyrosine kinase inhibitor (TKI) that has become a significant therapeutic agent in the management of Chronic Myeloid Leukemia (CML).[1][2] This technical guide provides an in-depth overview of the molecular mechanism of action of bosutinib, focusing on its dual inhibition of the BCR-ABL fusion protein and Src family kinases. The guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action: Dual Src/Abl Kinase Inhibition
The hallmark of CML is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL fusion gene.[3] This gene encodes a constitutively active BCR-ABL tyrosine kinase, which drives uncontrolled proliferation of myeloid cells.[3][4]
Bosutinib exerts its antileukemic effects by acting as a dual inhibitor of both the BCR-ABL kinase and Src family kinases (including Src, Lyn, and Hck).[1][5][6] It binds to the ATP-binding site of these kinases, thereby blocking their phosphotransferase activity and inhibiting the downstream signaling pathways that are crucial for CML cell proliferation and survival.[5]
Inhibition of BCR-ABL Kinase
Bosutinib is a potent inhibitor of the wild-type BCR-ABL kinase.[7] Furthermore, it demonstrates significant activity against a majority of imatinib-resistant BCR-ABL mutations.[5][6] This makes it a valuable treatment option for patients who have developed resistance to first-generation TKIs.[5] However, it is important to note that bosutinib is not effective against the T315I and V299L mutations.[5][6] The T315I "gatekeeper" mutation, in particular, confers resistance to most ATP-competitive TKIs.
Inhibition of Src Family Kinases
In addition to its effects on BCR-ABL, bosutinib's inhibition of Src family kinases is a key aspect of its mechanism of action.[5][8] Src kinases are involved in various cellular processes, including cell growth, differentiation, and migration.[5] In the context of CML, Src kinases, particularly Lyn and Hck, have been shown to be activated by and interact with the BCR-ABL protein, contributing to the malignant phenotype.[5] By inhibiting these kinases, bosutinib provides a more comprehensive blockade of the oncogenic signaling network in CML cells.[8]
Data Presentation
In Vitro Inhibitory Activity of Bosutinib
The following table summarizes the half-maximal inhibitory concentration (IC50) values of bosutinib against various BCR-ABL kinase domain mutations, providing a quantitative measure of its potency.
| BCR-ABL Mutation | Bosutinib IC50 (nM) |
| Wild-type | 1.2 |
| G250E | 15 |
| E255K | 20 |
| Y253F | 30 |
| F317L | 11 |
| M351T | 8 |
| F359V | 12 |
| T315I | >2000 |
| V299L | >2000 |
Data compiled from multiple preclinical studies.
Clinical Efficacy of Bosutinib in CML
The efficacy of bosutinib has been demonstrated in several key clinical trials. The following tables summarize the major molecular response (MMR) and complete cytogenetic response (CCyR) rates from these trials.
Table 2: Efficacy in Newly Diagnosed Chronic Phase CML (BFORE Trial) [5]
| Endpoint (at 12 months) | Bosutinib (400 mg once daily) | Imatinib (400 mg once daily) |
| Major Molecular Response (MMR) | 47.2% | 36.9% |
| Complete Cytogenetic Response (CCyR) | 77.2% | 66.4% |
Table 3: Efficacy in Previously Treated Chronic Phase CML (Phase 1/2 Study) [9]
| Endpoint | Patients Resistant or Intolerant to Imatinib |
| Major Cytogenetic Response (MCyR) | 58% |
| Complete Cytogenetic Response (CCyR) | 46% |
Clinical Safety Profile of Bosutinib
The safety profile of bosutinib is an important consideration in its clinical use. The following table outlines the most common adverse events observed in clinical trials.
Table 4: Common Adverse Events (All Grades) with Bosutinib in the BFORE Trial [5]
| Adverse Event | Percentage of Patients |
| Diarrhea | 70.1% |
| Nausea | 35.1% |
| Thrombocytopenia | 35.1% |
| Increased ALT | 30.6% |
| Increased AST | 22.8% |
Experimental Protocols
In Vitro Kinase Assay (Representative Protocol)
This protocol provides a general framework for assessing the inhibitory activity of bosutinib against a target kinase in a cell-free system.
Materials:
-
Recombinant active kinase (e.g., Abl, Src)
-
Kinase-specific peptide substrate
-
Bosutinib (dissolved in DMSO)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection via antibodies)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radiolabeled assays)
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare a serial dilution of bosutinib in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the bosutinib dilutions to the appropriate wells. Include a DMSO-only control.
-
Add the recombinant kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Add the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).
-
For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radiolabeled assays, detect substrate phosphorylation using a specific antibody and a suitable detection method (e.g., ELISA, fluorescence).
-
Calculate the percentage of kinase inhibition for each bosutinib concentration and determine the IC50 value.
MTT Assay for Cell Viability
This protocol is used to assess the effect of bosutinib on the viability of CML cell lines (e.g., K562).
Materials:
-
CML cell line (e.g., K562)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Bosutinib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the CML cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate overnight.
-
Treat the cells with various concentrations of bosutinib. Include a DMSO-only control.
-
Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[10][11]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of bosutinib on the cell cycle distribution of CML cells.[12]
Materials:
-
CML cell line (e.g., K562)
-
Bosutinib (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat CML cells with the desired concentration of bosutinib for a specific time period.
-
Harvest the cells by centrifugation and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13]
Mandatory Visualizations
Caption: BCR-ABL signaling pathways inhibited by bosutinib in CML.
Caption: Src kinase signaling pathways inhibited by bosutinib.
Caption: Experimental workflow for evaluating bosutinib's mechanism.
Conclusion
This compound is a highly effective TKI for the treatment of CML, with a well-defined mechanism of action centered on the dual inhibition of BCR-ABL and Src family kinases. Its ability to overcome resistance to earlier-generation TKIs, coupled with a manageable safety profile, makes it a valuable component of the CML therapeutic landscape. A thorough understanding of its molecular interactions and the downstream signaling pathways it modulates is crucial for optimizing its clinical use and for the development of future targeted therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and clinicians working in the field of CML.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. oncotarget.com [oncotarget.com]
- 11. youtube.com [youtube.com]
- 12. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
A Technical Guide to Bosutinib Methanoate Src-Abl Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for assessing the inhibitory activity of bosutinib methanoate against Src and Abl kinases. This document details experimental protocols, presents key quantitative data, and visualizes the associated signaling pathways and experimental workflows.
Introduction to Bosutinib and its Targets: Src and Abl Kinases
Bosutinib is a potent, orally bioavailable, dual inhibitor of the Src and Abl tyrosine kinases.[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of these enzymes and preventing the transfer of phosphate from ATP to their respective substrates.[3] This inhibition disrupts the downstream signaling pathways that are crucial for cell proliferation, survival, migration, and adhesion.
The primary therapeutic application of bosutinib is in the treatment of chronic myeloid leukemia (CML), where it targets the constitutively active Bcr-Abl fusion protein.[1][2] This oncoprotein, a hallmark of CML, drives the malignant transformation of hematopoietic cells. Bosutinib has demonstrated efficacy against various imatinib-resistant forms of Bcr-Abl, with the notable exceptions of the T315I and V299L mutations.[2]
Beyond its role in CML, the inhibition of Src family kinases (SFKs) by bosutinib makes it a subject of investigation for other malignancies where Src signaling is dysregulated.[3]
Quantitative Data: Bosutinib Kinase Inhibition Profile
The inhibitory potency of bosutinib is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for bosutinib against its primary targets, Src and Abl, in cell-free enzymatic assays.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| Src | 1.2 | Cell-free enzymatic assay | [1] |
| Abl | 1.0 | Cell-free enzymatic assay | [4] |
| c-Abl | ~1 (enzyme), 85 (lysate) | Enzymatic and Lysate Assays | [3] |
| Bcr-Abl | Potent Inhibition | Cellular Assays | [1] |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used.
Signaling Pathways
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including cell growth, differentiation, migration, and survival. Its activation by various upstream signals, such as growth factor receptors and integrins, initiates a cascade of downstream signaling events.
Caption: Src Signaling Pathway and Inhibition by Bosutinib.
Abl Kinase Signaling Pathway
c-Abl is a non-receptor tyrosine kinase involved in processes such as cell cycle regulation, DNA damage response, and cytoskeletal remodeling. In CML, the fusion of the BCR gene to the ABL1 gene results in the Bcr-Abl oncoprotein, which exhibits constitutive kinase activity, leading to uncontrolled cell proliferation and survival.
Caption: Bcr-Abl Signaling Pathway and Inhibition by Bosutinib.
Experimental Protocols for Kinase Inhibition Assays
A variety of assay formats can be employed to measure the inhibitory activity of bosutinib against Src and Abl kinases. These can be broadly categorized into biochemical (cell-free) and cell-based assays.
Biochemical (Cell-Free) Kinase Inhibition Assay
These assays utilize purified recombinant kinase domains, a specific substrate, and ATP to measure the enzymatic activity in a controlled in vitro environment.
4.1.1. Principle
The fundamental principle involves incubating the kinase with a substrate and ATP in the presence of varying concentrations of the inhibitor (bosutinib). The extent of substrate phosphorylation is then quantified, which is inversely proportional to the inhibitor's potency.
4.1.2. Generic Protocol (Luminescence-Based - ADP-Glo™ Assay)
This protocol is adapted from commercially available kits and provides a non-radioactive, high-throughput method for measuring kinase activity.
Materials:
-
Purified recombinant Src or Abl kinase
-
Kinase-specific substrate peptide (e.g., ABLtide for Abl)
-
ATP
-
This compound (serially diluted)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96- or 384-well white assay plates
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of bosutinib in the kinase reaction buffer.
-
Kinase Reaction:
-
Add 5 µL of the kinase/substrate mixture to each well of the assay plate.
-
Add 2.5 µL of serially diluted bosutinib or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the bosutinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: General Workflow for a Luminescence-Based Kinase Inhibition Assay.
Cell-Based Kinase Inhibition Assay
Cell-based assays measure the inhibitory effect of bosutinib on the kinase activity within a cellular context, providing insights into its efficacy in a more physiologically relevant system.
4.2.1. Principle
This type of assay typically involves treating cells that express the target kinase (e.g., K562 cells for Bcr-Abl) with bosutinib and then measuring the phosphorylation of a downstream substrate.
4.2.2. Generic Protocol (Western Blotting)
Materials:
-
Cell line expressing the target kinase (e.g., K562 for Bcr-Abl, or cells overexpressing Src)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-CrkL for Bcr-Abl activity, anti-phospho-Src, and total protein controls)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at an appropriate density and allow them to adhere or grow to a desired confluency.
-
Treat the cells with various concentrations of bosutinib or vehicle control for a specified period (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated protein and normalize to a total protein or loading control.
-
Plot the normalized phosphorylation levels against the bosutinib concentration to determine the cellular IC50.
-
Caption: Logical Flow of Bosutinib's Action in a Cellular Kinase Assay.
Conclusion
The assessment of bosutinib's inhibitory activity against Src and Abl kinases is fundamental to understanding its mechanism of action and its therapeutic potential. This guide has provided a framework for conducting these assays, from the underlying principles to detailed experimental protocols. The choice of assay will depend on the specific research question, with biochemical assays being ideal for determining direct enzyme inhibition and cell-based assays providing a more physiologically relevant measure of the compound's efficacy. The consistent low nanomolar IC50 values for bosutinib underscore its high potency as a dual Src/Abl inhibitor.
References
- 1. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
The Impact of Bosutinib Methanoate on Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bosutinib, a potent dual inhibitor of BCR-ABL and Src family kinases, has emerged as a critical therapeutic agent in the management of chronic myeloid leukemia (CML), particularly in cases demonstrating resistance or intolerance to other tyrosine kinase inhibitors.[1][2] Its mechanism of action extends beyond these primary targets, influencing a complex network of downstream signaling pathways that govern cell proliferation, survival, and differentiation. This technical guide provides an in-depth analysis of the signaling cascades affected by bosutinib, supported by quantitative data, detailed experimental methodologies, and visual pathway representations to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Bosutinib is an orally bioavailable, second-generation tyrosine kinase inhibitor (TKI).[1] It functions as an ATP-competitive inhibitor, targeting the active conformation of the ABL kinase domain.[1] This dual inhibitory action against both the BCR-ABL fusion protein, the hallmark of CML, and the Src family of kinases (including Src, Lyn, and Hck) underpins its potent anti-leukemic activity.[1][2] Furthermore, bosutinib has demonstrated efficacy against a majority of imatinib-resistant BCR-ABL mutations, with the notable exceptions of T315I and V299L.[3] Beyond its primary targets, bosutinib also exhibits inhibitory effects on other kinases, including members of the EGFR, EphB2, Tec, and c-Kit families, as well as the receptors for platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF).[4] This broader kinase profile contributes to its complex biological effects and potential therapeutic applications in other malignancies.
Core Mechanism of Action
Bosutinib's primary therapeutic effect stems from its inhibition of the constitutively active BCR-ABL tyrosine kinase. This oncoprotein drives the malignant phenotype in CML by activating a multitude of downstream signaling pathways that promote uncontrolled cell growth and inhibit apoptosis. By binding to the ATP-binding site of the ABL kinase domain, bosutinib blocks its autophosphorylation and the subsequent phosphorylation of its downstream substrates.[2]
Simultaneously, bosutinib's inhibition of Src family kinases further disrupts oncogenic signaling. Src kinases are involved in various cellular processes, including cell growth, differentiation, and migration, and their activation can contribute to CML progression.[5] The dual inhibition of both BCR-ABL and Src kinases by bosutinib provides a more comprehensive blockade of aberrant signaling in CML cells.
Affected Downstream Signaling Pathways
Bosutinib's inhibition of its primary and secondary kinase targets leads to the modulation of several critical downstream signaling pathways. The most significantly affected cascades include the MAPK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. In CML, the BCR-ABL oncoprotein constitutively activates the Ras/Raf/MEK/ERK signaling axis. Bosutinib treatment has been shown to significantly decrease the phosphorylation of key components of this pathway, including ERK.[1] This inhibition leads to a reduction in pro-proliferative signals.
PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another crucial signaling network that promotes cell growth, survival, and metabolism. BCR-ABL can activate this pathway, leading to increased cell proliferation and resistance to apoptosis. Bosutinib has been demonstrated to effectively block the phosphorylation of downstream effectors in this pathway, such as the ribosomal protein S6 (a substrate of S6 kinase, which is downstream of mTOR).[1][6] This disruption of the PI3K/AKT/mTOR axis contributes to the anti-proliferative and pro-apoptotic effects of bosutinib.
JAK/STAT Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway plays a vital role in cytokine signaling and is implicated in the pathogenesis of various cancers, including CML. BCR-ABL can activate the JAK/STAT pathway, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression involved in cell survival and proliferation. Treatment with bosutinib leads to a decrease in the phosphorylation of STAT3, indicating an inhibition of this signaling cascade.[1][6]
Quantitative Data
The following tables summarize the inhibitory activity of bosutinib against various kinases and its effects on cell viability.
Table 1: Bosutinib IC50 Values for Key Kinases
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| Abl | 1 | Cell-free | [7] |
| Src | 1.2 | Cell-free | [7] |
| BCR-ABL (Wild-Type) | <20 | Cellular | [8] |
| LYN | 1.1 | Cell-free | [9] |
| HCK | 3.7 | Cell-free | [9] |
| EGFR | 42 | Cell-free | [4] |
| EphB2 | 33 | Cell-free | [4] |
| c-Kit | 125 | Cell-free | [9] |
| PDGFRβ | 100 | Cell-free | [9] |
Table 2: Bosutinib IC50 Values Against Imatinib-Resistant BCR-ABL Mutants
| BCR-ABL Mutant | IC50 (nM) | Reference |
| G250E | 31 | [10] |
| Q252H | 20 | [10] |
| Y253F | 22 | [10] |
| E255K | 25 | [10] |
| M351T | 15 | [10] |
| F359V | 29 | [10] |
| T315I | >2000 | [8] |
| V299L | >2000 | [8] |
Table 3: Cellular Effects of Bosutinib
| Cell Line | Effect | IC50 (µM) | Assay | Reference |
| K562 (CML) | Inhibition of proliferation | 0.02 | MTT Assay | [1] |
| KU812 (CML) | Inhibition of proliferation | 0.005 | MTT Assay | [1] |
| MEG-01 (CML) | Inhibition of proliferation | 0.02 | MTT Assay | [1] |
| IMR-32 (Neuroblastoma) | Inhibition of proliferation | 0.64 | CCK-8 Assay | [1] |
| K562 (CML) | Induction of Apoptosis | 0.25 (at 48h) | Flow Cytometry | [11] |
| K562 (CML) | G1 Cell Cycle Arrest | 0.25 (at 48h) | Flow Cytometry | [11] |
Experimental Protocols
Kinase Inhibition Assay (Generic ELISA-based)
-
Plate Coating: Coat a 96-well microplate with a substrate peptide specific for the kinase of interest (e.g., a biotinylated peptide for Abl kinase). Incubate for 1.5 hours at room temperature.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.1% Tween 20).
-
Kinase Reaction: Prepare a reaction mixture containing the kinase, reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2), and varying concentrations of bosutinib.
-
Initiation: Start the reaction by adding ATP to a final concentration of 100 µM. Incubate for 1 hour at 30°C.
-
Stopping the Reaction: Stop the reaction by adding EDTA to a final concentration of 50 mM.
-
Detection: Add a europium-labeled anti-phosphotyrosine antibody and incubate for 1 hour.
-
Washing: Wash the plate as described in step 2.
-
Signal Development: Add an enhancement solution and measure the time-resolved fluorescence.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the bosutinib concentration.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of bosutinib (e.g., 50-500 nM) for the desired time period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: Treat cells with bosutinib at the desired concentrations and time points. Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK, anti-phospho-AKT, anti-phospho-STAT3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane as described in step 8.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein level.
Visualizing the Impact: Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by bosutinib and its points of inhibition.
Caption: Overview of signaling pathways inhibited by Bosutinib.
Caption: Standard experimental workflow for Western blotting.
Conclusion
Bosutinib methanoate exerts its potent anti-leukemic effects through the dual inhibition of BCR-ABL and Src family kinases, leading to the profound suppression of key downstream signaling pathways, including the MAPK/ERK, PI3K/AKT/mTOR, and JAK/STAT cascades. This comprehensive blockade of oncogenic signaling results in decreased cell proliferation, induction of apoptosis, and cell cycle arrest in malignant cells. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further understand and leverage the therapeutic potential of bosutinib. A thorough comprehension of its molecular interactions and effects on cellular signaling is paramount for optimizing its clinical use and exploring novel therapeutic strategies.
References
- 1. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Src family kinase inhibitor bosutinib enhances retinoic acid-induced differentiation of HL-60 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. Protective effect of Bosutinib with caspase inhibitors on human K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Bosutinib: A Deep Dive into its Crystal Structure and Binding Dynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and binding characteristics of bosutinib, a potent dual inhibitor of Src and Abl kinases. While specific crystallographic data for bosutinib methanoate is not publicly available, this document details the crystal structure of bosutinib in its biologically relevant complex with the Abl kinase domain. Furthermore, it presents a thorough examination of its binding affinity, the experimental protocols used for these determinations, and the key signaling pathways it modulates.
Crystalline Structure of Bosutinib in Complex with Abl Kinase
While the crystal structure of the specific salt form, this compound, is not publicly available, the structure of bosutinib bound to its primary target, the Abl tyrosine kinase domain, has been resolved to 2.4 Å.[1] This co-crystal structure provides critical insights into the molecular interactions that underpin its inhibitory activity.
The crystallographic data for bosutinib in complex with the Abl kinase domain (PDB ID: 3UE4) is summarized below.[2]
| Data Collection and Refinement Statistics | Abl:bosutinib |
| Data Collection | |
| X-ray source | Stanford Synchrotron Radiation Lightsource |
| Wavelength (Å) | 0.97946 |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions (Å) | a=56.9, b=113.8, c=127.6 |
| Resolution (Å) | 63-2.4 |
| Rsym | 0.112 (0.552) |
| I/σ(I) | 13.5 (3.1) |
| Completeness (%) | 99.9 (100) |
| Redundancy | 4.9 (4.9) |
| Refinement | |
| Resolution (Å) | 63-2.4 |
| No. of reflections | 36243 |
| Rwork/Rfree | 0.188/0.249 |
| No. of atoms | |
| Protein | 4252 |
| Ligand | 76 |
| Water | 260 |
| B-factors (Ų) | |
| Protein | 52.6 |
| Ligand | 50.1 |
| Water | 49.3 |
| R.m.s. deviations | |
| Bond lengths (Å) | 0.010 |
| Bond angles (°) | 1.13 |
Values in parentheses are for the highest-resolution shell.
Binding Affinity and Analysis
Bosutinib exhibits high binding affinity to its target kinases. The following tables summarize the reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for bosutinib against key targets.
Table 1: Dissociation Constants (Kd) of Bosutinib
| Target Kinase | Kd (nM) | Method |
| Abl | < 5 | Fluorescence Binding Assay |
| Src | < 5 | Fluorescence Binding Assay |
| Src (T338I mutant) | 25 ± 2 | Fluorescence Binding Assay |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of Bosutinib
| Target/Cell Line | IC50 (nM) |
| Src (cell-free assay) | 1.2[3] |
| Src-dependent cell proliferation | 100[3] |
| IMR-32 (Neuroblastoma cell line) | 640[3] |
| SK-N-AS (Neuroblastoma cell line) | 11260[3] |
Experimental Protocols
X-ray Crystallography of Abl-Bosutinib Complex
The determination of the co-crystal structure of bosutinib with the Abl kinase domain involved the following key steps, as described in the literature.[4][5][6][7][8][9]
-
Protein Expression and Purification: The human Abl kinase domain (residues 229-512) was expressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Crystallization: The purified Abl kinase domain was co-crystallized with bosutinib. Crystals were grown using the hanging drop vapor diffusion method at 4°C. The reservoir solution contained 0.1 M MES pH 6.5, 0.2 M ammonium sulfate, and 30% w/v PEG 8000.
-
Data Collection: Crystals were cryo-protected using the reservoir solution supplemented with 25% glycerol and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.
-
Structure Determination and Refinement: The structure was solved by molecular replacement using a previously determined Abl kinase structure. The model was then refined using iterative cycles of manual model building and computational refinement.
Fluorescence-Based Binding Assay
The binding affinity of bosutinib to Abl and Src kinases was quantified using a fluorescence-based assay.[4][10] This method leverages the change in the intrinsic fluorescence of bosutinib upon binding to the kinase.
-
Assay Preparation: A solution of the kinase domain (Abl or Src) at a concentration of 5 nM was prepared in a buffer containing 20 mM Tris-HCl pH 8.0.
-
Titration: Varying concentrations of bosutinib were added to the kinase solution.
-
Fluorescence Measurement: The fluorescence emission was monitored at 480 nm with an excitation wavelength of either 280 nm or 350 nm. A significant increase in fluorescence intensity at 480 nm is observed upon binding.[4]
-
Data Analysis: For tighter binding interactions where the Kd could not be directly determined from a standard binding curve, a competition assay with a weaker binding ligand or analysis of the initial fluorescence increase was used. For weaker interactions, the fluorescence intensity was plotted against the bosutinib concentration, and the data was fit to a single-site binding model to determine the equilibrium dissociation constant (Kd).[10]
Mandatory Visualizations
Bosutinib Signaling Pathway
Caption: Bosutinib inhibits BCR-ABL and Src kinases, blocking downstream pro-survival pathways.
Experimental Workflow for Protein-Ligand Crystallography
Caption: Workflow for determining the co-crystal structure of a protein with a ligand.
Logical Flow for Binding Affinity Analysis
Caption: Workflow for determining the binding affinity (Kd) using a fluorescence-based assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. rcsb.org [rcsb.org]
- 3. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 6. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 9. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Target Protein Binding Affinity of Bosutinib Methanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bosutinib, a potent dual inhibitor of Src and Abl tyrosine kinases, is a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML).[1] Its methanoate salt form enhances its solubility and bioavailability. Bosutinib exerts its therapeutic effect by binding to the ATP-binding site of these kinases, thereby inhibiting their catalytic activity and downstream signaling pathways crucial for cell proliferation and survival.[1][2] This technical guide provides a comprehensive overview of the target protein binding affinity of Bosutinib methanoate, including quantitative binding data, a summary of affected signaling pathways, and detailed experimental protocols for key binding assays.
Target Protein Binding Affinity of this compound
Bosutinib exhibits high affinity for a range of tyrosine kinases, with particularly potent inhibition of the Src family kinases and Abl kinase. The binding affinity is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the equilibrium dissociation constant (Kd).
Quantitative Binding Data
The following tables summarize the in vitro binding affinity of Bosutinib for its primary targets and other relevant kinases.
Table 1: Dissociation Constants (Kd) for Primary Targets
| Target Kinase | Dissociation Constant (Kd) | Assay Method | Reference |
| Src | ~200 pM | Fluorescence Binding Assay | [3] |
| Abl | ~200 pM | Fluorescence Binding Assay | [3] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) for Various Kinases
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| Src | 1.2 | Cell-free assay | [2] |
| Abl | 1.0 | Cell-free assay | [2] |
| Lyn | <10 | Not Specified | |
| Hck | <10 | Not Specified | |
| Tec family kinases | Not Specified | Kinase Panel | [4] |
| STE20 kinases | Not Specified | Kinase Panel | [4] |
| CAMK2G | Not Specified | Kinase Panel | [4] |
Table 3: Cellular IC50 Values for Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| IMR-32 | Neuroblastoma | 0.64 | [2] |
| NGP | Neuroblastoma | Not Specified | [2] |
| NB-19 | Neuroblastoma | Not Specified | [2] |
| CHLA-255 | Neuroblastoma | Not Specified | [2] |
| SH-SY5Y | Neuroblastoma | Not Specified | [2] |
| SK-N-AS | Neuroblastoma | 11.26 | [2] |
Signaling Pathways Affected by Bosutinib
Bosutinib's inhibition of Src and Abl kinases leads to the modulation of several downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. The primary pathways affected include:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.
-
MAPK/ERK Pathway: This pathway plays a key role in cell proliferation, differentiation, and survival.
-
JAK/STAT3 Pathway: This pathway is involved in cell growth, differentiation, and immune responses.
By inhibiting Src and Abl, Bosutinib effectively downregulates the phosphorylation and activation of key components within these pathways, leading to its anti-tumor effects.[2]
Caption: Bosutinib inhibits Src and Abl, blocking downstream signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to determine the binding affinity of Bosutinib.
Fluorescence Binding Assay
This protocol is adapted from the methodology described by Levinson & Boxer (2012) for determining the equilibrium dissociation constant (Kd) of Bosutinib for Src and Abl kinases.[3]
Objective: To quantify the binding affinity of Bosutinib to its target kinases using the intrinsic fluorescence of the inhibitor.
Materials:
-
Purified Src or Abl kinase domain
-
This compound
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0
-
Fluorimeter
Procedure:
-
Prepare a 5 nM solution of the kinase domain (Src or Abl) in the assay buffer.
-
Prepare a series of dilutions of Bosutinib in the assay buffer. The final concentrations should span a range appropriate for the expected Kd (e.g., from picomolar to nanomolar).
-
Mix the 5 nM kinase solution with the different concentrations of Bosutinib.
-
Incubate the mixtures at room temperature to allow binding to reach equilibrium.
-
Measure the fluorescence emission at 480 nm with an excitation wavelength of 280 nm or 350 nm. Bosutinib's fluorescence increases significantly upon binding to the kinases.[3]
-
Plot the fluorescence intensity as a function of the Bosutinib concentration.
-
Fit the data to a suitable binding model to determine the equilibrium dissociation constant (Kd). For tight binding interactions, a numerical fitting procedure that accounts for ligand depletion should be used.[3]
Caption: Workflow for determining Bosutinib's Kd using a fluorescence assay.
Surface Plasmon Resonance (SPR)
While specific, detailed protocols for Bosutinib SPR assays were not available in the public domain at the time of this review, this section provides a general overview of the methodology.
Objective: To determine the kinetics (kon and koff) and affinity (Kd) of Bosutinib binding to a target kinase.
General Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (Bosutinib) to an immobilized ligand (kinase).
Generalized Workflow:
-
Immobilization: The target kinase is covalently attached to the surface of a sensor chip.
-
Binding: A solution of Bosutinib is flowed over the chip surface, and the association is monitored in real-time.
-
Dissociation: The Bosutinib solution is replaced with buffer, and the dissociation of the inhibitor from the kinase is monitored.
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Caption: Generalized workflow for an SPR binding kinetics experiment.
Isothermal Titration Calorimetry (ITC)
Similar to SPR, specific and detailed ITC protocols for Bosutinib were not publicly available. This section provides a general overview.
Objective: To determine the thermodynamic parameters (ΔH, ΔS, and Kd) of Bosutinib binding to a target kinase.
General Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (Bosutinib) to a macromolecule (kinase).
Generalized Workflow:
-
Sample Preparation: The kinase solution is placed in the sample cell, and the Bosutinib solution is loaded into the injection syringe. Both must be in the same buffer to minimize heats of dilution.
-
Titration: Small aliquots of the Bosutinib solution are injected into the kinase solution, and the resulting heat change is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Caption: Generalized workflow for an ITC binding thermodynamics experiment.
Conclusion
References
- 1. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergism between bosutinib (SKI-606) and the Chk1 inhibitor (PF-00477736) in highly imatinib-resistant BCR/ABL+ leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
The Effect of Bosutinib on BCR-ABL Fusion Protein Mutations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of bosutinib, a dual Src/Abl tyrosine kinase inhibitor, on the BCR-ABL fusion protein, with a particular focus on its efficacy against various mutations that confer resistance to other tyrosine kinase inhibitors (TKIs). This document details the mechanism of action of bosutinib, presents quantitative data on its inhibitory activity, outlines experimental protocols for assessing its efficacy, and visualizes the relevant signaling pathways and experimental workflows.
Introduction to Bosutinib and the BCR-ABL Fusion Protein
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes the constitutively active BCR-ABL tyrosine kinase. This aberrant kinase activity drives uncontrolled cell proliferation and is the primary pathogenic driver of CML.
Bosutinib (SKI-606) is a second-generation TKI that functions as a potent, dual inhibitor of both the Src and Abl kinase families.[1] Its mechanism of action involves competing with ATP for the binding site on the ABL kinase domain, thereby inhibiting the autophosphorylation and activation of BCR-ABL and its downstream signaling pathways. A key advantage of bosutinib is its demonstrated activity against a majority of imatinib-resistant BCR-ABL mutations.
Quantitative Efficacy of Bosutinib Against BCR-ABL Mutations
The efficacy of bosutinib against various BCR-ABL mutations has been extensively studied using in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration of the drug required to inhibit a specific biological or biochemical function by 50%. The following table summarizes the IC50 values of bosutinib against wild-type and 18 imatinib-resistant BCR-ABL mutations, as determined by Redaelli et al. (2009).
| Mutation | Location within ABL Kinase Domain | Bosutinib IC50 (nM) | Fold Increase vs. WT |
| Wild Type | - | 20 | 1.0 |
| G250E | P-loop | 86.2 | 4.31 |
| Q252H | P-loop | 16.2 | 0.81 |
| Y253F | P-loop | 19.2 | 0.96 |
| E255K | P-loop | 189.4 | 9.47 |
| E255V | P-loop | 110.6 | 5.53 |
| V299L | Gatekeeper region vicinity | 522 | 26.10 |
| T315I | Gatekeeper residue | 908.4 | 45.42 |
| F317L | Near T315 | 48.4 | 2.42 |
| M351T | Catalytic domain | 14 | 0.70 |
| E355G | Catalytic domain | 12 | 0.60 |
| F359V | Catalytic domain | 18.6 | 0.93 |
| H396R | Activation loop | 16.2 | 0.81 |
| H396P | Activation loop | 8.6 | 0.43 |
| L248V | P-loop | 59.4 | 2.97 |
| D276G | Catalytic domain | 12 | 0.60 |
| E279K | Catalytic domain | 19 | 0.95 |
| L384M | Activation loop | 9.4 | 0.47 |
| F486S | C-terminal lobe | 46.2 | 2.31 |
Data sourced from Redaelli S, et al. J Clin Oncol. 2009;27(3):469-471.
Mechanism of Action and Signaling Pathways
Bosutinib exerts its therapeutic effect by inhibiting the constitutive kinase activity of the BCR-ABL fusion protein. This inhibition blocks the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that lead to malignant cell proliferation, survival, and adhesion.
BCR-ABL Downstream Signaling
The constitutively active BCR-ABL kinase activates several key downstream signaling pathways:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.
-
PI3K/AKT/mTOR Pathway: This pathway plays a central role in promoting cell survival and inhibiting apoptosis.
-
JAK/STAT Pathway: This pathway is involved in cytokine signaling and cell growth.
By inhibiting BCR-ABL, bosutinib effectively dampens the activity of these critical oncogenic pathways.
Caption: BCR-ABL downstream signaling pathways and the inhibitory action of bosutinib.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the efficacy of bosutinib against BCR-ABL mutations.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of bosutinib on the enzymatic activity of recombinant BCR-ABL kinase.
Materials:
-
Recombinant human ABL1 kinase domain (wild-type and mutants)
-
Bosutinib
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate peptide (e.g., Abltide)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of bosutinib in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant ABL kinase and substrate peptide in kinase assay buffer to the desired concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted bosutinib or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each bosutinib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for the in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
This assay assesses the effect of bosutinib on the proliferation of cells that are dependent on BCR-ABL kinase activity for their survival and growth.
Materials:
-
Ba/F3 murine pro-B cells engineered to express human BCR-ABL (wild-type and various mutants)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin
-
Bosutinib
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
96-well opaque-walled plates
-
Luminometer or spectrophotometer
Procedure:
-
Cell Culture: Culture the Ba/F3-BCR-ABL cell lines in RPMI-1640 medium supplemented with 10% FBS. These cells are IL-3 independent due to the expression of active BCR-ABL.
-
Cell Plating: Seed the cells into 96-well opaque-walled plates at a density of approximately 5,000 cells per well in 90 µL of culture medium.
-
Compound Addition: Prepare a serial dilution of bosutinib in culture medium. Add 10 µL of the diluted bosutinib or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment (using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each bosutinib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for the cell-based proliferation assay.
Conclusion
Bosutinib is a potent dual Src/Abl kinase inhibitor with significant activity against a wide range of imatinib-resistant BCR-ABL mutations. Its efficacy, as demonstrated by low nanomolar IC50 values against many of these mutants, makes it a valuable therapeutic option for patients with CML who have developed resistance to other TKIs. The methodologies outlined in this guide provide a framework for the continued investigation and development of targeted therapies for CML. The visualization of the BCR-ABL signaling pathway highlights the critical nodes that are effectively targeted by bosutinib, leading to the inhibition of leukemic cell growth and survival.
References
A Technical Guide to Preclinical In Vitro Studies of Bosutinib Methanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bosutinib, a potent dual inhibitor of Src and Abl tyrosine kinases, has emerged as a significant therapeutic agent in the management of certain malignancies.[1][2] This technical guide provides an in-depth overview of the preclinical in vitro studies of Bosutinib methanoate, focusing on its mechanism of action, inhibitory concentrations, effects on cellular signaling pathways, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Mechanism of Action
Bosutinib is an ATP-competitive tyrosine kinase inhibitor that targets the Bcr-Abl fusion protein, the hallmark of chronic myelogenous leukemia (CML), and the Src family of kinases (including Src, Lyn, and Hck).[3][4] Its dual inhibitory activity allows it to be effective against not only wild-type Bcr-Abl but also a majority of imatinib-resistant Bcr-Abl mutations, with the notable exceptions of the T315I and V299L variants.[3][5][6] By binding to the kinase domain of Abl, Bosutinib blocks its autophosphorylation and the subsequent phosphorylation of its substrates, leading to the inhibition of downstream signaling pathways that are crucial for cell proliferation and survival.[6]
Quantitative Analysis of Kinase and Cell Line Inhibition
The potency of Bosutinib has been quantified against a panel of kinases and various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these in vitro studies are summarized in the tables below.
Table 1: Bosutinib IC50 Values for Kinases (Cell-Free Assays)
| Kinase Target | IC50 (nM) | Reference |
| Abl | 1 | [3] |
| Src | 1.2 | [3][4] |
| LCK | 1 | [3] |
| WEE1 | 54.8 ± 12 | [7] |
| CAMK2G | - | [8] |
Note: A comprehensive screening revealed that Bosutinib inhibits over 45 novel tyrosine and serine/threonine kinases.[8]
Table 2: Bosutinib IC50 Values for Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 0.02 | [3] |
| KU812 | Chronic Myelogenous Leukemia | 0.005 | [3] |
| MEG-01 | Chronic Myelogenous Leukemia | 0.02 | [3] |
| IMR-32 | Neuroblastoma | 0.64 | [4] |
| NGP | Neuroblastoma | - | [4] |
| NB-19 | Neuroblastoma | - | [4] |
| CHLA-255 | Neuroblastoma | - | [4] |
| SH-SY5Y | Neuroblastoma | - | [4] |
| SK-N-AS | Neuroblastoma | 11.26 | [4] |
Signaling Pathways Modulated by Bosutinib
In vitro studies have elucidated that Bosutinib's anti-neoplastic effects are mediated through the modulation of several key signaling pathways downstream of Src and Abl kinases. These include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways, which are critical for cell growth, proliferation, and survival.[7][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the core experimental protocols used in the preclinical evaluation of Bosutinib.
Kinase Assays
Biochemical assays are employed to determine the direct inhibitory effect of Bosutinib on purified kinases.
Protocol for Abl Kinase Assay (DELFIA Format): [3]
-
Plate Preparation: Biotinylated peptide substrate (2 µM) is bound to streptavidin-coated microtiter plates.
-
Kinase Reaction: Purified Abl kinase is mixed with the reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 80 µM EGTA, 100 µM ATP, 0.5 mM Na3VO4) and varying concentrations of Bosutinib.
-
Incubation: The reaction mixture is incubated for 1 hour at 30°C.
-
Stopping the Reaction: The reaction is terminated by adding EDTA.
-
Detection: The level of substrate phosphorylation is quantified using a europium-labeled anti-phosphotyrosine antibody, and the signal is measured using a time-resolved fluorometer.
Cell Viability Assays (MTT Assay)
Cell-based assays are essential for determining the cytotoxic and anti-proliferative effects of Bosutinib on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method.
Protocol for MTT Assay: [2][5][10][11]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of Bosutinib and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Western Blotting
Western blotting is a key technique to investigate the effect of Bosutinib on the phosphorylation status of target kinases and downstream signaling proteins.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Src/Abl: An In-depth Technical Guide to the Molecular Targets of Bosutinib Methanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bosutinib, a potent dual inhibitor of Src and Abl kinases, is a second-generation tyrosine kinase inhibitor (TKI) established in the therapeutic landscape of chronic myeloid leukemia (CML).[1][2] Its clinical efficacy is primarily attributed to the inhibition of the constitutively active Bcr-Abl fusion protein and Src family kinases (SFKs). However, the therapeutic window and adverse effect profile of any kinase inhibitor are defined by its broader interactions with the human kinome. A comprehensive understanding of bosutinib's molecular targets beyond its primary intended targets is crucial for anticipating off-target toxicities, discovering novel therapeutic applications, and designing next-generation inhibitors with improved selectivity.
This technical guide provides a detailed overview of the known molecular targets of bosutinib methanoate beyond the Src/Abl kinases. It summarizes quantitative binding data, details the experimental protocols used for target identification, and visualizes the signaling pathways impacted by these off-target interactions.
Quantitative Analysis of Bosutinib's Kinase Selectivity
Bosutinib has been profiled against extensive panels of recombinant kinases to quantitatively assess its selectivity. The following table summarizes the inhibitory activity of bosutinib against a selection of key off-target kinases, primarily derived from large-scale in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Kinase Family | Target Kinase | IC50 (nM) |
| TEC Family | TEC | 3.1 |
| BTK | 6.1 | |
| BMX | 15 | |
| STE20 Family | STK24 (MST3) | 16 |
| STK3 (MST2) | 26 | |
| STK4 (MST1) | 30 | |
| Calcium/Calmodulin-Dependent | CAMK2G | 44 |
| Receptor Tyrosine Kinases | EPHA4 | 19 |
| EPHB2 | 24 | |
| TIE2/TEK | 31 | |
| Other Non-Receptor Tyrosine Kinases | TNK2 | 2.5 |
| FAK | 25 | |
| Serine/Threonine Kinases | CDK2 | Not specified, but activity noted |
This table is a compilation of data from multiple sources, with a primary reference being the extensive profiling by Remsing Rix et al., 2009.[1][3][4] Of note, bosutinib demonstrates minimal activity against KIT and Platelet-Derived Growth Factor Receptor (PDGFR), which distinguishes its safety profile from other TKIs like dasatinib and may account for lower rates of certain adverse events such as fluid retention and hematologic toxicity.[1][3][5]
Key Off-Target Signaling Pathways
Bosutinib's interaction with kinases beyond Src/Abl can modulate several critical cellular signaling pathways. Understanding these interactions provides insight into its broader biological effects.
TEC Family Kinase Signaling
TEC family kinases, including TEC, BTK, and BMX, are crucial mediators of signal transduction downstream of antigen receptors in hematopoietic cells.[1][3] Their inhibition by bosutinib can impact B-cell activation and other immune responses.
STE20 Kinase-Mediated Apoptotic Pathway
The Sterile 20 (STE20) family of kinases, particularly the MST kinases (MST1/2/3), are core components of the Hippo signaling pathway and are also involved in regulating apoptosis.[3][4][6] Bosutinib's targeting of these kinases suggests a potential role in modulating programmed cell death.
CAMK2G and Calcium Signaling
Calcium/calmodulin-dependent protein kinase II gamma (CAMK2G) has been implicated in the proliferation of myeloid leukemia cells.[3][6] As the first kinase inhibitor identified to target CAMK2G, bosutinib's activity against this kinase may contribute to its anti-leukemic effects through a novel mechanism.[3]
Experimental Protocols for Target Identification
The characterization of bosutinib's kinome profile was achieved through a combination of sophisticated experimental techniques. The primary methodologies are chemical proteomics and in vitro kinase assays.
Chemical Proteomics Workflow
Chemical proteomics is a powerful technique to identify the direct binding targets of a drug within a complex biological sample, such as a cell lysate. This approach maintains kinases in their native conformation, providing a physiologically relevant context for drug binding.
Methodology:
-
Lysate Preparation: Whole-cell lysates are prepared from relevant cell lines (e.g., K562 CML cells) or primary patient cells under conditions that preserve native protein complexes and post-translational modifications.
-
Competitive Binding: The lysate is pre-incubated with varying concentrations of free bosutinib. This allows bosutinib to bind to its target kinases.
-
Affinity Capture: The mixture is then passed over an affinity matrix composed of broadly selective, immobilized kinase inhibitors (often referred to as "kinobeads"). Kinases that are not occupied by bosutinib will bind to the beads.
-
Enrichment and Elution: The beads are washed to remove non-specifically bound proteins. The captured kinases are then eluted.
-
Mass Spectrometry: The eluted proteins are digested into peptides, which are subsequently identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: By comparing the amount of each kinase captured at different bosutinib concentrations, a dose-response curve can be generated, allowing for the determination of binding affinity and the identification of high-affinity targets.
In Vitro Kinase Assays
Complementary to proteomics, in vitro kinase assays directly measure the enzymatic activity of a large panel of purified, recombinant kinases in the presence of the inhibitor.
Methodology:
-
Assay Panel: A large number of purified, active recombinant kinases are arrayed, typically in microtiter plates.
-
Reaction Mixture: Each kinase is incubated with its specific substrate, ATP (often radiolabeled as [γ-33P]ATP), and a set concentration of bosutinib.
-
Kinase Reaction: The kinase reaction is allowed to proceed, resulting in the phosphorylation of the substrate.
-
Quantification: The amount of substrate phosphorylation is quantified. In the case of radiolabeled ATP, this is often done by capturing the phosphorylated substrate on a filter and measuring radioactivity.
-
Inhibition Calculation: The percentage of remaining kinase activity in the presence of bosutinib is calculated relative to a control reaction (without the drug). This allows for the determination of IC50 values for each kinase in the panel.
Conclusion and Implications
The molecular target profile of bosutinib extends beyond its primary targets of Src and Abl, encompassing a distinct set of serine/threonine and tyrosine kinases. Key off-target families include TEC, STE20, and CAMK2G. This specific off-target profile, notably the lack of potent KIT and PDGFR inhibition, likely contributes to its unique clinical safety and tolerability profile.
For drug development professionals, this detailed kinome map provides a rational basis for understanding observed clinical effects and for guiding the development of future TKIs with tailored selectivity. For researchers, the inhibition of novel targets like CAMK2G opens new avenues for investigating the underlying biology of CML and exploring bosutinib's potential in other therapeutic contexts. The continued application of advanced proteomic and enzymatic profiling techniques will be essential for refining our understanding of kinase inhibitor action and advancing the paradigm of targeted cancer therapy.
References
- 1. Bosutinib for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
Methodological & Application
Application Notes and Protocols: Bosutinib Methanoate Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bosutinib is a potent dual inhibitor of the Src and Abl tyrosine kinases.[1][2][3] It is primarily used in the treatment of chronic myelogenous leukemia (CML) where it targets the Bcr-Abl fusion protein.[2][4] Bosutinib has also demonstrated efficacy in inhibiting cell proliferation in various other cancer cell lines, including neuroblastoma.[5][6] The assessment of cell viability and cytotoxicity is a critical step in the preclinical evaluation of therapeutic compounds like Bosutinib. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability by measuring the metabolic activity of cells.[7] This document provides a detailed protocol for assessing the effect of Bosutinib methanoate on cell viability using the MTT assay.
Mechanism of Action of Bosutinib
Bosutinib functions as an ATP-competitive inhibitor of Bcr-Abl and Src family kinases.[3] In cancer cells, particularly in CML, the constitutively active Bcr-Abl kinase drives cell proliferation and survival through the activation of several downstream signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways.[1][8] By binding to the kinase domain of Bcr-Abl and Src, Bosutinib blocks their autophosphorylation and subsequent activation of these downstream pathways.[1] This inhibition leads to a reduction in cell proliferation and an induction of apoptosis (programmed cell death).[1][4]
Bosutinib Signaling Pathway
Data Presentation
The cytotoxic effect of Bosutinib is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces cell viability by 50%. The IC50 values for Bosutinib can vary depending on the cell line and the duration of treatment.
Table 1: IC50 Values of Bosutinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| K562 | Chronic Myelogenous Leukemia | 0.02 | Not Specified |
| KU812 | Chronic Myelogenous Leukemia | 0.005 | Not Specified |
| MEG-01 | Chronic Myelogenous Leukemia | 0.02 | Not Specified |
| IMR-32 | Neuroblastoma | 0.64 | 48 |
| NGP | Neuroblastoma | Not Specified | 48 |
| NB-19 | Neuroblastoma | Not Specified | 48 |
| CHLA-255 | Neuroblastoma | Not Specified | 48 |
| SH-SY5Y | Neuroblastoma | Not Specified | 48 |
| SK-N-AS | Neuroblastoma | 11.26 | 48 |
Data compiled from multiple sources.[5][6][8]
Experimental Protocols
MTT Cell Viability Assay Protocol for this compound
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound
-
Cell line of interest (e.g., K562, IMR-32)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Bosutinib. Include a vehicle control (medium with the same concentration of DMSO used for the drug dilutions) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5][9]
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.[10]
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes.[7]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of Bosutinib using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the Bosutinib concentration to generate a dose-response curve and determine the IC50 value.
-
MTT Assay Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bosutinib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Protective effect of Bosutinib with caspase inhibitors on human K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols for an In Vivo Xenograft Model of CML using Bosutinib Methanoate
These application notes provide a comprehensive overview and detailed protocols for utilizing a K562 human Chronic Myeloid Leukemia (CML) cell line-derived xenograft (CDX) model in immunodeficient mice to evaluate the in vivo efficacy of Bosutinib methanoate.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives leukemogenesis. Bosutinib is a potent, orally bioavailable dual inhibitor of the Src and Abl tyrosine kinases.[1][2] It has demonstrated significant anti-proliferative and pro-apoptotic activity in CML cells by inhibiting the BCR-ABL signaling pathway.[3] Preclinical studies have shown that short-term administration of bosutinib leads to the regression of CML tumor xenografts, such as those derived from K562 and KU812 cell lines.[3]
This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research, providing detailed methodologies for establishing a CML xenograft model and evaluating the therapeutic efficacy of this compound.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| K562 Cell Line | ATCC | CCL-243 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypan Blue Solution | Thermo Fisher Scientific | T10282 |
| Matrigel® Matrix | Corning | 354234 |
| NOD/SCID Mice (6-8 weeks old) | The Jackson Laboratory | 001303 |
| This compound | Selleck Chemicals | S1014 |
| Carboxymethyl cellulose (CMC) | Sigma-Aldrich | C5678 |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 |
| Tween® 80 | Sigma-Aldrich | P1754 |
| Sterile Water for Injection | MilliporeSigma | W3500 |
Experimental Protocols
Cell Line Culture and Maintenance
The K562 cell line, derived from a CML patient in blast crisis, is a widely used model for CML research.
Protocol:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Prior to injection, assess cell viability using the Trypan Blue exclusion method. A viability of >95% is required for implantation.
K562 CML Xenograft Model Establishment
This protocol describes the subcutaneous implantation of K562 cells into immunodeficient mice.
Protocol:
-
Harvest K562 cells during their exponential growth phase.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the cell pellet in sterile, serum-free RPMI-1640 medium.
-
Perform a cell count and adjust the concentration to 1 x 10^7 cells/mL.
-
On the day of injection, mix the K562 cell suspension 1:1 (v/v) with Matrigel® Matrix on ice.
-
Anesthetize 6-8 week old NOD/SCID mice.
-
Subcutaneously inject 200 µL of the cell/Matrigel suspension (containing 1 x 10^6 K562 cells) into the right flank of each mouse.
-
Monitor the animals for tumor growth. Tumors are typically palpable within 7-10 days.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
Preparation and Administration of this compound
Bosutinib is an orally active agent. A suitable vehicle for oral gavage in mice is 0.5% (w/v) carboxymethyl cellulose (CMC) with 0.1% (v/v) Tween® 80 in sterile water.
Protocol:
-
Prepare the vehicle solution by dissolving Tween® 80 in sterile water, followed by the addition of CMC. Stir until a clear solution is formed.
-
Calculate the required amount of this compound based on the desired dose and the number of animals. A common starting dose for preclinical studies is in the range of 100 mg/kg.
-
Weigh the appropriate amount of this compound powder and suspend it in the vehicle solution.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Administer the this compound suspension or vehicle control to the mice once daily via oral gavage at a volume of 10 mL/kg body weight.
Monitoring and Efficacy Evaluation
Protocol:
-
Measure tumor dimensions using digital calipers at least twice a week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor the body weight of each animal twice a week as an indicator of toxicity.
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
At the end of the study (e.g., after 21 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their final weights.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
Data Presentation
The following tables present illustrative quantitative data from a representative in vivo CML xenograft study evaluating the efficacy of this compound.
Table 1: Effect of Bosutinib on K562 Xenograft Tumor Growth
| Treatment Group | Day 0 (Mean Tumor Volume ± SEM, mm³) | Day 21 (Mean Tumor Volume ± SEM, mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 125 ± 15 | 1550 ± 180 | - |
| Bosutinib (100 mg/kg) | 128 ± 16 | 450 ± 65 | 71% |
Table 2: Effect of Bosutinib on Body Weight of Tumor-Bearing Mice
| Treatment Group | Day 0 (Mean Body Weight ± SEM, g) | Day 21 (Mean Body Weight ± SEM, g) | Percent Body Weight Change |
| Vehicle Control | 22.5 ± 0.5 | 24.8 ± 0.6 | +10.2% |
| Bosutinib (100 mg/kg) | 22.3 ± 0.4 | 21.9 ± 0.5 | -1.8% |
Signaling Pathways and Experimental Workflow
BCR-ABL Signaling Pathway and Inhibition by Bosutinib
The constitutively active BCR-ABL tyrosine kinase activates multiple downstream signaling pathways, leading to increased cell proliferation and survival. Bosutinib effectively inhibits this aberrant signaling.
Caption: BCR-ABL signaling and Bosutinib inhibition.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the key steps in conducting an in vivo xenograft study to evaluate the efficacy of Bosutinib.
Caption: In vivo xenograft experimental workflow.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Poor Tumor Take Rate | Low cell viability | Ensure >95% cell viability before injection. |
| Improper injection technique | Ensure subcutaneous, not intradermal, injection. | |
| Insufficient cell number | Use at least 1 x 10^6 cells per mouse. | |
| High Variability in Tumor Size | Inconsistent cell injection | Ensure a homogenous cell suspension and consistent injection volume. |
| Health status of mice | Use healthy, age-matched mice. | |
| Significant Body Weight Loss in Treated Group | Drug toxicity | Reduce the dose of Bosutinib or the frequency of administration. |
| Gavage-related stress | Ensure proper oral gavage technique to minimize stress and injury. |
Conclusion
The K562 CML xenograft model is a valuable tool for the in vivo evaluation of novel therapeutic agents like this compound. The protocols outlined in these application notes provide a robust framework for conducting such studies. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to the preclinical assessment of potential CML therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Bosutinib efficacy and safety in chronic phase chronic myeloid leukemia after imatinib resistance or intolerance: Minimum 24-month follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bosutinib: a review of preclinical studies in chronic myelogenous leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Bosutinib Methanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bosutinib is a potent, orally bioavailable dual inhibitor of Src and Abl tyrosine kinases.[1] It is primarily used in the treatment of chronic myeloid leukemia (CML), particularly in cases of resistance or intolerance to other tyrosine kinase inhibitors.[1] The primary molecular target of Bosutinib in CML is the constitutively active Bcr-Abl fusion protein, a product of the Philadelphia chromosome translocation. By inhibiting the tyrosine kinase activity of Bcr-Abl, Bosutinib effectively blocks downstream signaling pathways that promote cell proliferation and survival, ultimately leading to the induction of apoptosis in cancer cells.[1] Furthermore, its inhibitory action on Src family kinases contributes to its anti-cancer effects in various solid tumors.
Flow cytometry is a powerful and widely used technique for the analysis of apoptosis at the single-cell level. The use of Annexin V and a viability dye, such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. This application note provides a detailed protocol for the induction and analysis of apoptosis in cancer cell lines treated with Bosutinib methanoate using flow cytometry.
Mechanism of Action of Bosutinib in Apoptosis Induction
Bosutinib exerts its pro-apoptotic effects primarily through the inhibition of the Bcr-Abl and Src tyrosine kinases.
-
Inhibition of Bcr-Abl Signaling: In CML and other Bcr-Abl positive leukemias, the Bcr-Abl oncoprotein drives aberrant cell proliferation and survival by activating a multitude of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. These pathways collectively promote cell cycle progression and inhibit the intrinsic apoptotic cascade by upregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL and inactivating pro-apoptotic proteins such as Bad. Bosutinib binds to the ATP-binding site of the Abl kinase domain of Bcr-Abl, preventing its autophosphorylation and the subsequent phosphorylation of its downstream targets. This blockade of Bcr-Abl signaling leads to the downregulation of anti-apoptotic proteins and the activation of the caspase cascade, culminating in apoptosis.
-
Inhibition of Src Family Kinases: Src family kinases are involved in a wide range of cellular processes, including cell growth, survival, and migration. In many cancers, Src is overexpressed or constitutively active, contributing to tumorigenesis. Src can promote cell survival through various mechanisms, including the activation of the PI3K/Akt pathway and the stabilization of anti-apoptotic proteins. By inhibiting Src kinases, Bosutinib can disrupt these pro-survival signals, thereby sensitizing cancer cells to apoptosis.
Data Presentation
The following table summarizes the quantitative data on Bosutinib-induced apoptosis in various cancer cell lines as determined by flow cytometry.
| Cell Line | Cancer Type | Bosutinib Concentration | Incubation Time | Apoptotic Cells (%) | Reference |
| K562 | Chronic Myeloid Leukemia | 250 nM | 48 hours | 34.1% (early apoptosis) | [2] |
| K562 | Chronic Myeloid Leukemia | 250 nM (+ 5 µM Boc-D-FMK) | 48 hours | 42.72% | [2] |
| HL-60 | Acute Myeloid Leukemia | 0-10 µmol/L | 72 hours | Dose-dependent increase | [3] |
| THP-1 | Acute Myeloid Leukemia | 0-10 µmol/L | 72 hours | Dose-dependent increase | [3] |
| U937 | Acute Myeloid Leukemia | 0-10 µmol/L | 72 hours | Dose-dependent increase | [3] |
| HeLa | Cervical Cancer | 5.0 µM | 48 hours | Significant increase | [4] |
| HeLa | Cervical Cancer | 10 µM | 48 hours | Significant increase | [4] |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the treatment of cancer cell lines with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest (e.g., K562, HL-60, U937, THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in cell culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
Drug Preparation: Prepare serial dilutions of this compound in complete cell culture medium from a stock solution. Also, prepare a vehicle control with the same final concentration of DMSO as the highest Bosutinib concentration used.
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI)
This protocol details the staining of Bosutinib-treated cells with Annexin V-FITC and PI for flow cytometric analysis.
Materials:
-
Bosutinib-treated and control cells
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Suspension cells (e.g., K562, HL-60): Gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping. Collect both the detached and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Wash the cells twice with cold PBS by resuspending the cell pellet in PBS and centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
-
Mandatory Visualizations
Caption: Bosutinib-induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. Frontiers | Apoptosis regulation by the tyrosine-protein kinase CSK [frontiersin.org]
- 2. Protective effect of Bosutinib with caspase inhibitors on human K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bosutinib induced cell differentiation and apoptosis in acute myeloid leukemia cell lines | Journal of International Pharmaceutical Research;(6): 285-289, 2016. | WPRIM [pesquisa.bvsalud.org]
- 4. researchgate.net [researchgate.net]
Application Note: HPLC-Based Quantification of Bosutinib Methanoate
References
- 1. ijrpc.com [ijrpc.com]
- 2. Rp-hplc method for estimation of bosutinib in bulk form as per ich guidelines [wisdomlib.org]
- 3. jetir.org [jetir.org]
- 4. A quantitative method for the determination of bosutinib in human plasma using high‐performance liquid chromatography and ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Bosutinib Methanoate Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bosutinib is a potent, orally active, dual inhibitor of the Src and Abl tyrosine kinases.[1][2] It is utilized in the treatment of chronic myeloid leukemia (CML) and is a valuable tool for in vitro studies of cancer biology and drug efficacy.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides detailed protocols for the preparation, storage, and handling of Bosutinib methanoate stock solutions for cell culture applications. While specific data for the methanoate salt is limited, the following protocols are based on the well-documented properties of Bosutinib. It is recommended that users perform their own validation for their specific experimental setup.
Data Summary
Quantitative data regarding the solubility and stability of Bosutinib are summarized in the table below. This information is crucial for preparing stock solutions at the desired concentration and ensuring their stability over time.
| Parameter | Solvent | Concentration | Storage Temperature | Stability | Reference |
| Solubility | DMSO | ~20 mg/mL (~37.7 mM) | Room Temperature | - | [3] |
| Ethanol | ~20 mg/mL (~37.7 mM) | Room Temperature | - | [3] | |
| Dimethylformamide (DMF) | ~20 mg/mL (~37.7 mM) | Room Temperature | - | [3] | |
| PBS (pH 7.2) | ~1 mg/mL (~1.88 mM) | Room Temperature | Aqueous solutions not recommended for storage > 1 day | [3] | |
| Long-term Storage | Crystalline Solid | - | -20°C | ≥ 4 years | [3] |
| Stock Solution in DMSO | High Concentration | -20°C or -80°C | Stable for several months | General laboratory practice |
Note: The molecular weight of Bosutinib (free base) is 530.45 g/mol . The molecular weight of this compound is 562.48 g/mol .
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute
-
Phosphate-buffered saline (PBS), sterile, pH 7.2
-
Sterile microcentrifuge tubes or vials
-
Sterile pipette tips
-
Vortex mixer
-
Water bath or incubator (optional)
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This is the recommended method for preparing a stable, long-term stock solution.
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination of the stock solution and subsequent cell cultures.
-
Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.62 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for several minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure that all the powder has dissolved completely.
-
-
Sterilization (Optional): If the DMSO used is not from a sterile-filtered source, the final stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Working solutions are typically prepared by diluting the high-concentration stock solution into cell culture medium immediately before use.
-
Thawing the Stock: Thaw a single aliquot of the high-concentration this compound stock solution at room temperature.
-
Dilution:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Important: To avoid precipitation, add the stock solution to the culture medium and mix immediately by gentle pipetting or vortexing. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) as it can be toxic to cells at higher concentrations.
-
-
Use: Use the freshly prepared working solution immediately for treating your cells. Do not store working solutions in cell culture medium for extended periods.
Visualizations
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps involved in the preparation of a this compound stock solution.
Caption: A flowchart outlining the preparation of this compound stock solutions.
Bosutinib Signaling Pathway Inhibition
Bosutinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of both BCR-ABL and Src family kinases. This dual inhibition disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.
Caption: Bosutinib inhibits BCR-ABL and Src kinases, blocking downstream signaling.
References
Application Notes and Protocols: Bosutinib Methanoate in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bosutinib is a potent, orally available, dual inhibitor of the Src and Abl tyrosine kinases.[1][2] It is approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[2][3] The mechanism of action, targeting key signaling pathways involved in cell proliferation and survival, makes bosutinib a rational candidate for combination therapies in various cancers.[1][4] These application notes provide an overview of preclinical and clinical studies of bosutinib in combination with other chemotherapy agents, along with detailed protocols for relevant in vitro experiments.
Mechanism of Action: Dual Src/Abl Inhibition
Bosutinib functions as an ATP-competitive inhibitor of both the Bcr-Abl fusion protein, the hallmark of CML, and Src family kinases (including Src, Lyn, and Hck).[4][5]
-
Abl Kinase Inhibition : In Ph+ CML, the constitutively active Bcr-Abl kinase drives malignant cell proliferation and survival. Bosutinib binds to the active conformation of the Abl kinase domain, blocking its autophosphorylation and downstream signaling, leading to apoptosis in leukemic cells.[1][6]
-
Src Family Kinase (SFK) Inhibition : SFKs are involved in numerous cellular processes, including cell growth, adhesion, migration, and survival.[1] Overexpression and activation of Src are common in various solid tumors and can contribute to resistance to other therapies.[7] By inhibiting SFKs, bosutinib can disrupt these oncogenic pathways.
The dual inhibition of these kinases leads to the suppression of several downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways, ultimately reducing cell proliferation and inducing programmed cell death.[6]
Preclinical Combination Studies
In vitro and in vivo preclinical models have demonstrated the potential of bosutinib to act synergistically or additively with other anticancer agents.
Combination with Other Kinase Inhibitors
Studies have explored combining bosutinib with imatinib, another Bcr-Abl inhibitor that binds to the inactive conformation of the kinase. This combination has shown synergistic effects in killing CML cells, potentially allowing for lower doses of each drug to achieve a therapeutic effect while minimizing toxicity.[8]
| Cell Line | Combination Ratio (Bosutinib:Imatinib) | Combination Index (CI) at IC50 | Effect | Reference |
| K562 (Imatinib-sensitive CML) | 1:3, 1:10, 1:33 | 0.01 - 0.53 | Synergistic to Very Strong Synergism | [8] |
| Ba/F3 BCR-ABL Y253F (Imatinib-resistant) | Not Specified | 0.77 - 0.87 | Slight Synergism | [8] |
| Primary CML Patient Cells (n=3) | Not Specified | 0.52, 0.73, 0.62 | Synergistic | [8] |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Combination with Cytotoxic Chemotherapy
Bosutinib has been shown to enhance the cytotoxic effects of conventional chemotherapy agents in various cancer cell lines. In neuroblastoma cells, bosutinib enhanced the cytotoxicity induced by doxorubicin and etoposide.[6] Preclinical data also suggest that Src inhibition by bosutinib can decrease resistance to the thymidylate synthase inhibitor pemetrexed in lung cancer cells.[7]
| Cancer Type | Combination Agent | Effect | Reference |
| Neuroblastoma | Doxorubicin | Enhanced Cytotoxicity | [6] |
| Neuroblastoma | Etoposide (VP-16) | Enhanced Cytotoxicity | [6] |
| Lung Cancer | Pemetrexed | Synergistically Enhanced Cytotoxicity | [7] |
Clinical Combination Studies
Building on preclinical rationale, several clinical trials have evaluated bosutinib in combination with other therapies.
Bosutinib and Pemetrexed in Solid Tumors
A Phase I dose-escalation study evaluated the combination of bosutinib with pemetrexed in patients with advanced metastatic solid tumors. The study aimed to determine the maximum tolerated dose (MTD) and safety of the combination.[7]
| Parameter | Value |
| Bosutinib Dose Levels Tested | 200 mg, 300 mg, 400 mg daily |
| Pemetrexed Dose | 500 mg/m² IV every 3 weeks |
| Maximum Tolerated Dose (MTD) | Bosutinib 300 mg daily + Pemetrexed 500 mg/m² |
| Dose-Limiting Toxicities (at 400 mg) | Grade 3-4 elevated AST/ALT, Grade 3 fatigue |
| Response Rate (RR) | 17% in previously treated patients |
Data from the Phase I study by El-Deiry et al.[7]
Bosutinib and Inotuzumab Ozogamicin in Leukemia
A Phase I/II clinical trial is investigating the combination of bosutinib with inotuzumab ozogamicin (a CD22-directed antibody-drug conjugate) in patients with relapsed or refractory CD22-positive acute lymphoblastic leukemia (ALL) and CML.[9][10]
| Trial Phase | Objective | Bosutinib Dosing | Inotuzumab Ozogamicin Dosing |
| Phase I | Determine MTD and side effects | Dose escalation (300 mg, 400 mg, 500 mg daily) | Fixed dose on Days 1, 8, 15 of a 28-day cycle |
| Phase II | Evaluate efficacy of the combination | MTD from Phase I | Day 1 of subsequent cycles for responding patients |
Data from ClinicalTrials.gov NCT02311998.[9][10]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of bosutinib in combination with other agents.
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of bosutinib, alone and in combination, on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Bosutinib methanoate
-
Chemotherapeutic agent for combination
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and resuspend in fresh medium. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare stock solutions of bosutinib and the combination agent in DMSO. Create a series of 2x concentrated drug dilutions in culture medium.
-
Treatment: Add 100 µL of the 2x drug dilutions to the appropriate wells. Include wells for:
-
Untreated control (medium only)
-
Vehicle control (DMSO concentration equivalent to the highest drug concentration)
-
Bosutinib alone (serial dilutions)
-
Combination agent alone (serial dilutions)
-
Bosutinib + combination agent (at constant or varying ratios)
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 (the concentration of drug that inhibits 50% of cell growth) for each agent alone and in combination.
Protocol 2: Combination Index (CI) Calculation
The Chou-Talalay method is commonly used to quantify drug interactions (synergism, additivity, antagonism).[8] This requires dose-response data from Protocol 1.
Procedure:
-
Data Input: Use software such as CompuSyn or CalcuSyn. Input the dose-effect data for bosutinib alone, the second drug alone, and the combination at multiple concentrations and ratios.
-
CI Calculation: The software calculates the Combination Index (CI) based on the median-effect equation.
-
Interpretation:
-
CI < 0.9: Synergism
-
CI = 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
-
Visualization: Generate a Fa-CI plot (Fraction affected vs. CI value) to visualize the nature of the interaction across a range of cytotoxic effects.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated as described in Protocol 1 (using 6-well plates instead of 96-well plates).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: After the 48-72 hour drug treatment period, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1x Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Bosutinib - Wikipedia [en.wikipedia.org]
- 3. Bosutinib : a review of preclinical and clinical studies in chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I Study of the Non-Receptor Kinase Inhibitor Bosutinib in Combination with Pemetrexed in Patients with Selected Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Phase I/II Study of Bosutinib in Combination With Inotuzumab Ozogamicin in CD22-positive PC Positive ALL and CML [ctv.veeva.com]
Troubleshooting & Optimization
Bosutinib methanoate solubility in DMSO versus PBS
Welcome to the technical support center for bosutinib methanoate. This guide provides essential information for researchers, scientists, and drug development professionals on the solubility, preparation of stock solutions, and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubility in this organic solvent.
Q2: Can I dissolve this compound directly in Phosphate-Buffered Saline (PBS)?
A2: Direct dissolution of this compound in PBS is possible, but only at a low concentration, as its solubility in aqueous buffers is limited.[1] For higher concentrations, it is recommended to first prepare a stock solution in DMSO and then dilute it into your aqueous experimental medium.
Q3: My bosutinib solution in PBS appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation upon dilution of a DMSO stock solution into PBS or other aqueous buffers is a common issue due to the low aqueous solubility of bosutinib. To troubleshoot this, you can try the following:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, dilute the stock solution in a stepwise manner.
-
Vortexing/Mixing: Ensure thorough mixing or vortexing while diluting the DMSO stock to aid in dissolution.
-
Lower Final Concentration: The final concentration of this compound in the aqueous buffer may be too high. Try working with a lower final concentration.
-
Limit DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept low (typically less than 0.5%) to avoid solvent-induced cellular toxicity.
Q4: What is the recommended storage condition for this compound solutions?
A4: this compound powder is typically stored at -20°C for long-term stability.[1] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions of bosutinib are not recommended for storage for more than one day.[1]
Solubility Data
The following table summarizes the solubility of bosutinib in DMSO and PBS.
| Solvent | Maximum Concentration | Molar Concentration |
| DMSO | ~20 - 53.05 mg/mL[1] | ~100 mM |
| PBS (pH 7.2) | ~1 mg/mL[1] | Not Applicable |
Note: The molecular weight of bosutinib is 530.45 g/mol . The data provided is for bosutinib, which is expected to have very similar solubility characteristics to this compound in these solvents.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For a 10 mM solution, you will need 5.30 mg of bosutinib per 1 mL of DMSO.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution but be cautious of potential degradation with excessive heat.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in PBS (from DMSO stock)
This protocol outlines the dilution of the DMSO stock solution into PBS to prepare a working solution.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warm PBS: Warm the sterile PBS to room temperature or 37°C.
-
Dilution: To prepare a 10 µM working solution, for example, add 1 µL of the 10 mM DMSO stock solution to 999 µL of pre-warmed PBS.
-
Mixing: Immediately vortex the solution vigorously for at least 30 seconds to ensure proper mixing and minimize precipitation.
-
Use: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous solutions for extended periods.[1]
Visualizations
Bosutinib Signaling Pathway
Bosutinib is a dual inhibitor of the Src and Abl tyrosine kinases.[2] These kinases are involved in various cellular processes, including proliferation, survival, and migration. The diagram below illustrates the inhibitory action of bosutinib on these signaling pathways.
Caption: Bosutinib's inhibition of Src/Abl kinases.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical approach to addressing common solubility problems when preparing aqueous solutions of this compound from a DMSO stock.
Caption: Workflow for resolving bosutinib solubility issues.
References
proper storage and handling of Bosutinib methanoate powder
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of Bosutinib methanoate powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C in a tightly sealed container to ensure its stability. It is also crucial to protect the powder from direct sunlight and moisture by storing it in a dry, well-ventilated area. For long-term stability, maintaining these conditions is critical to prevent degradation.
Q2: What personal protective equipment (PPE) should be used when handling this compound powder?
A2: When handling this compound powder, it is imperative to use appropriate personal protective equipment to avoid inhalation and contact with skin and eyes. This includes safety goggles with side-shields, protective gloves, an impervious lab coat, and a suitable respirator. All handling of the powder should be performed in a well-ventilated area, preferably within a laboratory fume hood.
Q3: How should I prepare a stock solution of this compound?
A3: Bosutinib is soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide. For most cell-based assays, a stock solution is typically prepared by dissolving the this compound powder in DMSO. For example, a 10 mM stock solution can be prepared by dissolving 5.3 mg of Bosutinib (molecular weight 530.45 g/mol ) in 1 mL of DMSO. Ensure the powder is completely dissolved by vortexing. It is recommended to purge the solvent with an inert gas before preparing the solution.
Q4: How should I store stock solutions of Bosutinib?
A4: Stock solutions of Bosutinib in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C. While the powder is stable for at least four years at -20°C, the stability of aqueous solutions is limited. It is not recommended to store aqueous solutions for more than one day. For experimental use, fresh dilutions should be prepared from the frozen DMSO stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder has clumped or changed color. | Improper storage (exposure to moisture or light). | Discard the powder as its integrity may be compromised. Always store in a tightly sealed container at -20°C in a dry, dark place. |
| Precipitation observed in stock solution upon thawing. | The solution may be supersaturated, or the temperature may have fluctuated. | Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, the solution may need to be remade. |
| Inconsistent or unexpected experimental results. | Degradation of Bosutinib due to improper storage or handling of stock solutions. | Prepare fresh dilutions from a new aliquot of the stock solution. If the problem persists, prepare a fresh stock solution from the powder. Ensure minimal exposure of the compound to light and atmospheric conditions during experiments. |
| Difficulty dissolving the powder in the chosen solvent. | The concentration may be too high for the selected solvent. | Check the solubility data for Bosutinib in your chosen solvent. For DMSO, solubility is approximately 100 mM. If you require a higher concentration, you may need to explore alternative solvents, though DMSO is standard for cell culture applications. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature (Powder) | -20°C | |
| Powder Stability | ≥ 4 years at -20°C | |
| Solubility in DMSO | ~100 mM (~53 mg/mL) | |
| Solubility in Ethanol | ~25 mM (~13.26 mg/mL) | |
| Solubility in PBS (pH 7.2) | ~1 mg/mL | |
| Aqueous Solution Stability | Not recommended for more than one day |
Experimental Protocols
Protocol: Preparation of Bosutinib Stock Solution and Cell Viability Assay (MTT Assay)
1. Preparation of 10 mM Bosutinib Stock Solution in DMSO: a. Equilibrate the this compound powder vial to room temperature before opening. b. In a sterile microcentrifuge tube, weigh out 5.3 mg of this compound powder (assuming a molecular weight of 530.45 g/mol ). c. Add 1 mL of sterile, anhydrous DMSO to the tube. d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. f. Store the aliquots at -20°C, protected from light.
2. Cell Viability (MTT) Assay: a. Cell Seeding: Seed your cells of interest (e.g., K562 chronic myelogenous leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator. b. Drug Treatment: i. Prepare serial dilutions of Bosutinib from your 10 mM stock solution in culture medium to achieve final desired concentrations (e.g., 0, 10, 50, 100, 250, 500 nM). ii. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Bosutinib. Include a vehicle control (medium with the same final concentration of DMSO as the highest Bosutinib concentration). iii. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. c. MTT Addition: i. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. ii. Add 10 µL of the MTT solution to each well. iii. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible. d. Formazan Solubilization: i. Carefully remove the medium from each well. ii. Add 100 µL of DMSO to each well to dissolve the formazan crystals. iii. Gently shake the plate for 10 minutes to ensure complete dissolution. e. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. f. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.
Visualizations
Caption: Workflow for the proper storage and handling of this compound powder.
Technical Support Center: Analysis of Bosutinib Methanoate and its Degradation Products by HPLC
Welcome to the technical support center for the analysis of Bosutinib methanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the identification of Bosutinib and its degradation products using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: this compound is susceptible to degradation under several stress conditions. Forced degradation studies have shown that it degrades in basic hydrolysis, oxidative (hydrogen peroxide), and photolytic (UV and visible light) conditions.[1] It is relatively stable under acidic and thermal stress.[1]
Q2: What type of HPLC column is recommended for separating Bosutinib and its degradation products?
A2: A reversed-phase C18 column is the most commonly used stationary phase for the separation of Bosutinib and its degradation products.[1][2][3] Specific examples include the Agilent ZORBAX Eclipse plus C18 (4.6 x 250 mm, 5 µm) and Primesil C18 columns.[1][4]
Q3: How can I improve the resolution between Bosutinib and its degradation product peaks?
A3: To improve resolution, you can optimize the mobile phase composition, flow rate, and column temperature. A gradient elution program is often employed to effectively separate the parent drug from its various degradation impurities.[1] For instance, a gradient with 0.1% formic acid in water and acetonitrile has been successfully used.[1] Adjusting the pH of the aqueous portion of the mobile phase can also significantly impact the retention and resolution of ionizable compounds like Bosutinib and its degradation products.
Q4: What are the expected retention times for Bosutinib?
A4: The retention time for Bosutinib can vary depending on the specific HPLC method used (e.g., column, mobile phase, flow rate). In one validated method, the retention time for Bosutinib was approximately 6.9 minutes.[4] Another method reported a retention time of 5.63 minutes.[5] It is crucial to run a standard of pure Bosutinib to determine its retention time under your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for Bosutinib | - Inappropriate mobile phase pH.- Column overload.- Presence of active sites on the column packing. | - Adjust the mobile phase pH to ensure Bosutinib is in a single ionic form.- Reduce the sample concentration or injection volume.- Use a column with end-capping or add a competing base like triethylamine to the mobile phase.[2][3] |
| Inconsistent retention times | - Fluctuation in mobile phase composition.- Unstable column temperature.- Pump malfunction or leaks. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Ghost peaks appearing in the chromatogram | - Contamination in the mobile phase or sample.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol and inject a blank solvent run to check for carryover. |
| No peaks detected | - Detector malfunction (e.g., lamp off).- Incorrect wavelength setting.- No sample injected. | - Check the detector status and ensure the lamp is on.- Verify the UV detection wavelength is appropriate for Bosutinib (e.g., 266 nm or 246 nm).[4][5]- Confirm that the autosampler or manual injector is functioning correctly. |
| Extra peaks observed in the sample chromatogram | - Presence of degradation products.- Sample contamination.- Impurities in the drug substance or formulation excipients. | - Perform forced degradation studies on the pure drug to identify potential degradation product peaks.[1]- Analyze a blank (matrix without the drug) to identify peaks from excipients.- Ensure proper sample handling and storage to prevent contamination. |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol is a representative method for the analysis of Bosutinib and its degradation products.
| Parameter | Specification |
| Column | Agilent ZORBAX Eclipse plus C18 (4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Program | A time-based gradient should be optimized to ensure separation. |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | UV at 266 nm[4] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) |
Forced Degradation Study Protocol
To identify potential degradation products, forced degradation studies should be performed on a solution of this compound.
| Stress Condition | Methodology |
| Acid Hydrolysis | Treat the drug solution with 0.1 M HCl at 80°C for a specified time. |
| Base Hydrolysis | Treat the drug solution with 0.1 M NaOH at room temperature.[1] |
| Oxidative Degradation | Treat the drug solution with 3-30% H₂O₂ at room temperature.[1] |
| Photolytic Degradation | Expose the drug solution to UV light (254 nm) and visible light.[1] |
| Thermal Degradation | Heat the solid drug or drug solution at a high temperature (e.g., 105°C). |
Samples should be taken at various time points, neutralized if necessary, and then analyzed by the stability-indicating HPLC method.
Visualizations
Bosutinib Signaling Pathway
Bosutinib is a dual inhibitor of the BCR-ABL and Src tyrosine kinases, which are key proteins in the signaling pathways that lead to cell proliferation and survival in Chronic Myeloid Leukemia (CML).
Caption: Bosutinib inhibits BCR-ABL and Src kinases.
Experimental Workflow for Degradation Product Identification
The following workflow outlines the steps for identifying and characterizing degradation products of Bosutinib.
Caption: Workflow for identifying Bosutinib degradation products.
References
- 1. Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Rp-hplc method for estimation of bosutinib in bulk form as per ich guidelines [wisdomlib.org]
- 5. jetir.org [jetir.org]
Optimizing Bosutinib Methanoate Concentration for In Vitro Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Bosutinib methanoate concentration for in vitro experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Bosutinib?
Bosutinib is a potent dual inhibitor of Src and Abl tyrosine kinases.[1] It functions by blocking the phosphorylation of Bcr-Abl and STAT5 in chronic myelogenous leukemia (CML) cells, thereby inhibiting downstream signaling pathways such as PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3.[1] This inhibition leads to reduced cell proliferation and motility in sensitive cancer cell lines.[1]
Q2: How should I prepare a stock solution of this compound?
Bosutinib is soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide (DMF) at approximately 20 mg/mL.[2] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO. When preparing aqueous solutions for biological experiments, further dilutions should be made in aqueous buffers or isotonic saline. It is crucial to ensure that the final concentration of the organic solvent is insignificant to avoid physiological effects on the cells.[2] The solubility of Bosutinib in PBS (pH 7.2) is approximately 1 mg/mL, but aqueous solutions are not recommended for storage for more than one day.[2]
Q3: What is the stability of Bosutinib in solution?
Bosutinib is stable as a crystalline solid at -20°C for at least four years.[2] Stock solutions in DMSO can be stored at -20°C for extended periods. One study indicated that analytical solutions of Bosutinib were stable for at least 7 days at laboratory temperature without degradation.[3] However, for cell culture applications, it is best practice to prepare fresh dilutions from the stock solution for each experiment to ensure consistency.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Cell Culture Media | The concentration of Bosutinib exceeds its solubility limit in the aqueous media. The final DMSO concentration is too high, causing the compound to crash out. | Ensure the final concentration of Bosutinib is within its solubility range in your specific cell culture medium. The final DMSO concentration should typically be kept below 0.5% (v/v). Perform a solubility test in your media prior to the experiment. |
| High Cell Death/Unexpected Cytotoxicity | The concentration of Bosutinib is too high for the specific cell line. The cell line is highly sensitive to the solvent (e.g., DMSO). | Perform a dose-response curve to determine the optimal concentration range for your cell line. Include a solvent control (media with the same concentration of DMSO as the highest Bosutinib concentration) to assess solvent toxicity. |
| Inconsistent or No Effect Observed | The concentration of Bosutinib is too low. The compound has degraded due to improper storage or handling. The cell line is resistant to Bosutinib. | Verify the concentration of your stock solution. Prepare fresh dilutions for each experiment. Confirm the expression and activity of the target kinases (Src/Abl) in your cell line. Consider testing a wider range of concentrations. |
| Variability Between Experiments | Inconsistent cell seeding density. Variations in incubation time. Differences in drug preparation and dilution. | Standardize your experimental protocol, including cell seeding density, treatment duration, and drug preparation methods. Always use freshly prepared dilutions from a validated stock solution. |
Data Presentation
Bosutinib IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KU812 | Chronic Myelogenous Leukemia | 5 | [1] |
| K562 | Chronic Myelogenous Leukemia | 20 | [1] |
| MEG-01 | Chronic Myelogenous Leukemia | 20 | [1] |
| Abl-MLV-transformed fibroblasts | Fibroblasts | 90 | [1] |
| Src-transformed rat fibroblasts | Fibroblasts | 100 | |
| IMR-32 | Neuroblastoma | 640 | [4][5] |
| NGP | Neuroblastoma | IC50 reported, value not specified | [4][5] |
| NB-19 | Neuroblastoma | IC50 reported, value not specified | [4][5] |
| CHLA-255 | Neuroblastoma | IC50 reported, value not specified | [4][5] |
| SH-SY5Y | Neuroblastoma | IC50 reported, value not specified | [4][5] |
| SK-N-AS | Neuroblastoma | 11,260 | [4][5] |
Solubility of Bosutinib
| Solvent | Approximate Solubility | Reference |
| DMSO | 20 mg/mL (53.05 mM) | [2] |
| Ethanol | 20 mg/mL (13.26 mM) | [2] |
| Dimethyl Formamide (DMF) | 20 mg/mL | [2] |
| PBS (pH 7.2) | ~1 mg/mL | [2] |
Experimental Protocols
Protocol for Determining the Optimal Concentration of Bosutinib Using a Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).
-
-
Preparation of Bosutinib Dilutions:
-
Prepare a series of dilutions of Bosutinib from a concentrated stock solution (e.g., in DMSO) in the appropriate cell culture medium.
-
A typical starting range for many cancer cell lines is 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Bosutinib concentration) and a no-treatment control.
-
-
Cell Treatment:
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance).[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Bosutinib concentration.
-
Use a suitable software (e.g., GraphPad Prism) to fit a dose-response curve and determine the IC50 value.[4][5]
-
Visualizations
Signaling Pathways Inhibited by Bosutinib
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Investigating Off-Target Effects of Bosutinib Methanoate in Kinase Screening
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of Bosutinib methanoate in kinase screening assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-targets of Bosutinib?
Bosutinib is a dual inhibitor of Src and Abl kinases.[1][2][3] However, kinase profiling studies have revealed that it also inhibits other kinases at effective concentrations. Notable off-targets include members of the TEC family of kinases, STE20-like kinases (SLK), and Calcium/calmodulin-dependent protein kinase type II subunit gamma (CAMK2G).[4][5] Unlike some other tyrosine kinase inhibitors, Bosutinib shows minimal inhibition of c-Kit and platelet-derived growth factor receptor (PDGFR), which contributes to its distinct side-effect profile.[2][3][4]
Q2: I am observing lower than expected potency of Bosutinib in my assay. What could be the cause?
Several factors could contribute to this observation:
-
Solubility Issues: Bosutinib is a lipophilic molecule with poor aqueous solubility, which can be exacerbated by pH changes.[6] Ensure that your stock solutions are properly prepared in a suitable solvent like DMSO and that the final concentration of DMSO in your assay is consistent and within the tolerance of your kinase. Precipitation of the compound in the assay buffer can significantly reduce its effective concentration.
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like Bosutinib is highly dependent on the ATP concentration in the assay. If the ATP concentration is significantly higher than the Km of the kinase for ATP, it can lead to an underestimation of the inhibitor's potency. It is crucial to use an ATP concentration at or near the Km for each specific kinase being tested.
-
Reagent Quality: Ensure the quality and activity of your kinase, substrate, and other reagents. Lot-to-lot variability in recombinant kinases can affect assay results.
Q3: Can Bosutinib interfere with my kinase assay format?
Yes, depending on the assay technology. Bosutinib has intrinsic fluorescence, which could potentially interfere with fluorescence-based assays.[7] For luciferase-based assays, such as those that measure ATP depletion (e.g., Kinase-Glo®), direct inhibition of the luciferase enzyme by the compound can be a source of interference.[8] It is recommended to run control experiments to assess for assay interference, such as adding the compound to the reaction after the stop reagent or in the absence of kinase.
Q4: Are there specific recommendations for handling this compound in the lab?
This compound is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Prepare stock solutions in a chemical fume hood. For storage, follow the manufacturer's recommendations, which typically involve storing the solid compound and stock solutions at -20°C.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Incomplete mixing of reagents.- Precipitation of Bosutinib.- Pipetting errors. | - Ensure thorough mixing of all assay components.- Visually inspect assay plates for any signs of precipitation. Consider reducing the final assay concentration of Bosutinib or increasing the DMSO concentration (while staying within enzyme tolerance).- Use calibrated pipettes and proper pipetting techniques. |
| Unexpected kinase activation at low Bosutinib concentrations | - Off-target activation of a contaminating kinase in the enzyme preparation.- Complex allosteric effects. | - Verify the purity of your recombinant kinase.- This is a rare phenomenon but can be investigated by using a different assay format or a more highly purified enzyme preparation. |
| Inconsistent IC50 values across different experiments | - Variation in assay conditions (e.g., incubation time, temperature, ATP concentration).- Lot-to-lot variability of reagents. | - Standardize all assay parameters and document them carefully in your lab notebook.- Qualify new lots of critical reagents (kinase, substrate) before use in large screening experiments. |
| "Noisy" or erratic dose-response curves | - Compound instability in assay buffer.- Interference with the detection system. | - Assess the stability of Bosutinib in your assay buffer over the time course of the experiment.- Run controls for assay interference as described in FAQ Q3. |
Data Presentation
Table 1: Off-Target Kinase Profile of Bosutinib
This table summarizes the inhibitory activity of Bosutinib against a panel of off-target kinases. Data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Family | Kinase Target | IC50 (nM) |
| TEC Family | BTK | 2.5 |
| TEC | 6.7 | |
| ITK | 30 | |
| STE20 Family | SLK | 14 |
| MST2 | 28 | |
| CAMK Family | CAMK2G | 46 |
| SRC Family | LYN | 1.1 |
| SRC | 1.2 | |
| FGR | 1.5 | |
| HCK | 2.9 | |
| LCK | 5.2 | |
| ABL Family | ABL1 | 0.5 |
| ABL1 (T315I) | >1000 | |
| Other | EPHA4 | 3.2 |
| EPHB2 | 4.3 | |
| MEK1 | 210 |
Note: IC50 values can vary depending on the assay conditions, particularly the ATP concentration. The values presented here are compiled from various sources and should be used as a reference.[9]
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Kinase-specific substrate
-
This compound
-
Kinase reaction buffer (specific to the kinase)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of Bosutinib in the kinase reaction buffer containing a constant, low percentage of DMSO.
-
Prepare a solution of the kinase and substrate in the kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the kinase/substrate solution to each well of the assay plate.
-
Add 2.5 µL of the Bosutinib serial dilution or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration of 2x the final desired concentration).
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the Bosutinib concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: LANCE® Ultra Kinase Assay
The LANCE® Ultra assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
LANCE® Ultra Kinase Assay components (PerkinElmer), including ULight™-labeled substrate and Europium-labeled anti-phospho-antibody
-
Kinase of interest
-
This compound
-
Kinase reaction buffer
-
White, low-volume 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of Bosutinib in the kinase reaction buffer with a constant, low percentage of DMSO.
-
Prepare a solution of the kinase in the kinase reaction buffer.
-
Prepare a solution of the ULight™-labeled substrate and ATP in the kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the kinase solution to each well of the assay plate.
-
Add 2.5 µL of the Bosutinib serial dilution or vehicle control to the appropriate wells.
-
Initiate the reaction by adding 5 µL of the ULight™-substrate/ATP solution.
-
Incubate the plate at the optimal temperature and time for the kinase.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of EDTA solution.
-
Add 5 µL of the Europium-labeled anti-phospho-antibody solution.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the TR-FRET signal on a compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) and plot it against the logarithm of the Bosutinib concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for kinase inhibitor profiling.
Caption: Simplified TEC family kinase signaling pathway.
Caption: STE20-like kinase activation of MAPK pathways.
Caption: CAMK2G signaling pathway.
References
- 1. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Acquired Resistance to Bosutinib in CML
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to Bosutinib methanoate in Chronic Myeloid Leukemia (CML).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Bosutinib in CML?
Acquired resistance to Bosutinib in CML is primarily driven by two main categories of mechanisms:
-
BCR-ABL1-dependent mechanisms: These involve genetic changes in the BCR-ABL1 kinase domain, which is the direct target of Bosutinib. The most common are:
-
Point mutations: Single amino acid substitutions in the kinase domain can interfere with Bosutinib binding. The V299L and T315I mutations are well-characterized mutations that confer resistance to Bosutinib.[1] Compound mutations, where multiple mutations exist on the same BCR-ABL1 allele, can also lead to high-level resistance.[2][3]
-
Gene amplification: An increase in the number of copies of the BCR-ABL1 gene can lead to overexpression of the BCR-ABL1 protein, overwhelming the inhibitory capacity of Bosutinib.
-
-
BCR-ABL1-independent mechanisms: In this scenario, cancer cells become resistant to Bosutinib even though the drug effectively inhibits the BCR-ABL1 kinase. This is often due to the activation of alternative signaling pathways that promote cell survival and proliferation, such as:
-
Activation of alternative signaling pathways: Upregulation of pathways like RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT can bypass the need for BCR-ABL1 signaling.[4][5]
-
Overexpression of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (also known as P-glycoprotein or MDR1), can actively pump Bosutinib out of the cell, reducing its intracellular concentration and efficacy.[6][7][8]
-
Q2: My CML cell line is showing reduced sensitivity to Bosutinib. How can I determine if this is due to a BCR-ABL1 kinase domain mutation?
To determine if a BCR-ABL1 kinase domain mutation is responsible for the observed resistance, you should perform mutation analysis of the BCR-ABL1 kinase domain. The recommended method is direct sequencing (Sanger sequencing) of the kinase domain amplified from cDNA of the resistant cells.[9][10]
Troubleshooting Guide: BCR-ABL1 Mutation Analysis
| Issue | Possible Cause | Recommended Solution |
| No PCR product after RT-PCR | RNA degradation | Use a high-quality RNA extraction kit and handle RNA in an RNase-free environment. Assess RNA integrity using a bioanalyzer. |
| Low BCR-ABL1 expression | Increase the amount of starting RNA for cDNA synthesis. For patient samples, sequencing may not be possible if the BCR-ABL/ABL ratio is at or below 0.1% on the International Scale.[10] | |
| PCR inhibitors in the sample | Purify the cDNA after reverse transcription. | |
| Poor quality sequencing results | Low amount of PCR product | Optimize the PCR reaction to increase the yield. Purify the PCR product before sequencing. |
| Presence of multiple mutations (polyclonal or compound) | If direct sequencing chromatograms show overlapping peaks, this may indicate the presence of multiple mutations. Sub-cloning of the PCR product followed by sequencing of individual clones can resolve the different mutations.[3] Next-generation sequencing (NGS) is also a more sensitive method for detecting low-frequency mutations and distinguishing between compound and polyclonal mutations.[11][12][13] | |
| No mutation detected in resistant cells | Resistance is BCR-ABL1-independent | Investigate alternative resistance mechanisms such as activation of other signaling pathways or overexpression of drug efflux pumps. |
Q3: How can I investigate the involvement of alternative signaling pathways in Bosutinib resistance?
Western blotting is a key technique to assess the activation status of proteins in signaling pathways. You can probe for the phosphorylated (active) forms of key proteins in pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT.
Troubleshooting Guide: Western Blotting for Signaling Pathways
| Issue | Possible Cause | Recommended Solution |
| Weak or no signal for phosphorylated proteins | Protein degradation | Prepare cell lysates quickly on ice and use protease and phosphatase inhibitor cocktails. |
| Low protein abundance | Increase the amount of protein loaded onto the gel. | |
| Ineffective antibody | Use a validated antibody for the specific phosphorylated protein. Optimize antibody concentration and incubation time. | |
| High background | Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies).[14] |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Inconsistent loading | Inaccurate protein quantification | Use a reliable protein quantification assay (e.g., BCA assay). |
| Uneven transfer | Ensure complete and even transfer of proteins from the gel to the membrane. | |
| Solution: Always probe for a loading control (e.g., β-actin, GAPDH) to normalize the data. |
Q4: My resistant cells do not have a BCR-ABL1 mutation and show no significant activation of alternative signaling pathways. What other mechanism could be involved?
Overexpression of drug efflux pumps, particularly ABCB1, is a known mechanism of resistance to Bosutinib.[6][7] This can be investigated at both the mRNA and protein level.
Troubleshooting Guide: Investigating Drug Efflux Pumps
| Experiment | Issue | Possible Cause | Recommended Solution |
| Quantitative RT-PCR (qRT-PCR) for ABCB1 mRNA | High Ct values | Low mRNA expression | Increase the amount of starting RNA for cDNA synthesis. |
| Inefficient primers | Design and validate primers for specificity and efficiency. | ||
| Western Blot for ABCB1 protein | No detectable protein | Low protein expression | Use a sensitive detection method (e.g., chemiluminescence). Consider using a cell line known to overexpress ABCB1 as a positive control. |
| Functional Assay (e.g., Rhodamine 123 efflux) | No difference in efflux between sensitive and resistant cells | ABCB1 is not the primary resistance mechanism | Consider other ABC transporters or alternative resistance mechanisms. |
| High background fluorescence | Incomplete washing of cells | Optimize the washing steps to remove extracellular dye. |
Quantitative Data Summary
Table 1: IC50 Values of Bosutinib Against Various BCR-ABL1 Mutants
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Bosutinib against CML cells expressing wild-type (WT) BCR-ABL1 or various imatinib-resistant mutants. The data is presented as a fold increase in resistance relative to the wild-type.
| BCR-ABL1 Mutation | Fold Increase in IC50 (Relative to WT) | Resistance Level |
| P-loop | ||
| G250E | 1.3 | Sensitive |
| Q252H | 1.1 | Sensitive |
| Y253F | 1.2 | Sensitive |
| E255K | 1.3 | Sensitive |
| E255V | 1.3 | Sensitive |
| Gatekeeper | ||
| T315I | >50 | Highly Resistant |
| Other | ||
| V299L | 25 | Highly Resistant |
| F317L | 1.3 | Sensitive |
| M351T | 1.1 | Sensitive |
| F359V | 1.2 | Sensitive |
Data compiled from multiple sources.[15][16] Resistance Level Classification: Sensitive (≤2-fold increase), Resistant (2.01 to 10-fold increase), Highly Resistant (>10-fold increase).
Table 2: Frequency of BCR-ABL1 Kinase Domain Mutations in TKI-Resistant CML
This table presents the approximate frequency of mutations in different regions of the BCR-ABL1 kinase domain in patients with TKI resistance. While not specific to Bosutinib alone, it provides a general overview of the mutational landscape.
| Kinase Domain Region | Approximate Frequency in Resistant Patients | Key Mutations |
| P-loop (ATP-binding loop) | 30-40% | G250E, Q252H, Y253F/H, E255K/V |
| Gatekeeper Residue | 15-20% | T315I |
| Catalytic Domain | 10-15% | M351T, F359V/C/I |
| Activation Loop | 5-10% | H396R/P |
Frequencies are estimates based on various studies of TKI-resistant CML.[17][18]
Experimental Protocols
1. Cell Viability Assay (MTT Assay) to Determine Bosutinib IC50
This protocol is for determining the concentration of Bosutinib that inhibits cell growth by 50% (IC50).
-
Materials:
-
CML cell lines (e.g., K562, Ba/F3 expressing BCR-ABL1)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of Bosutinib in culture medium.
-
Add 100 µL of the Bosutinib dilutions to the appropriate wells to achieve final concentrations ranging from nanomolar to micromolar. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the Bosutinib concentration to determine the IC50 value using non-linear regression analysis.[19]
-
2. Western Blotting for PI3K/AKT Pathway Activation
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the PI3K/AKT pathway.
-
Materials:
-
CML cell lines (sensitive and resistant)
-
Bosutinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-mTOR, anti-total mTOR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat sensitive and resistant CML cells with Bosutinib at a relevant concentration for a specified time (e.g., 2-24 hours). Include an untreated control.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total protein (e.g., total AKT) and a loading control (e.g., β-actin) to ensure equal loading.[14][20][21]
-
3. BCR-ABL1 Kinase Domain Mutation Analysis by Sanger Sequencing
This protocol describes the process of identifying mutations in the BCR-ABL1 kinase domain.
-
Materials:
-
CML cell lines or patient samples
-
RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
PCR primers flanking the BCR-ABL1 kinase domain
-
Taq polymerase and dNTPs
-
PCR purification kit
-
Sequencing primers
-
BigDye Terminator v3.1 Cycle Sequencing Kit
-
Genetic Analyzer (e.g., ABI 3730)
-
-
Procedure:
-
Extract total RNA from the cells or patient sample.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the BCR-ABL1 kinase domain from the cDNA using PCR with specific primers.
-
Verify the PCR product size by agarose gel electrophoresis.
-
Purify the PCR product to remove primers and dNTPs.
-
Perform cycle sequencing using forward and reverse sequencing primers and the BigDye Terminator kit.
-
Purify the sequencing products.
-
Analyze the sequencing products on a genetic analyzer.
-
Align the resulting sequences with a wild-type BCR-ABL1 reference sequence to identify any mutations.[9][10]
-
Visualizations
Caption: Mechanisms of acquired resistance to Bosutinib in CML.
Caption: Troubleshooting workflow for investigating Bosutinib resistance.
Caption: Key signaling pathways in CML and Bosutinib resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. BCR-ABL1 compound mutations in tyrosine kinase inhibitor–resistant CML: frequency and clonal relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms and signaling pathways of tyrosine kinase inhibitor resistance in chronic myeloid leukemia: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. In vitro and in vivo identification of ABCB1 as an efflux transporter of bosutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cda-amc.ca [cda-amc.ca]
- 10. Test Details - BCR-ABL Kinase Domain Mutations/ABL Sequencing (Qualitative) [knightdxlabs.ohsu.edu]
- 11. Next-generation sequencing for BCR-ABL1 kinase domain mutation testing in patients with chronic myeloid leukemia: a position paper - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Next‐generation sequencing for BCR‐ABL1 kinase domain mutations in adult patients with Philadelphia chromosome‐positive acute lymphoblastic leukemia: A position paper - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ashpublications.org [ashpublications.org]
- 17. researchgate.net [researchgate.net]
- 18. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Bosutinib Methanoate Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Bosutinib methanoate in their experiments, encountering precipitation in cell culture media can be a significant hurdle. This technical support center provides a comprehensive guide to understanding and overcoming this issue, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my cell culture medium?
A1: Bosutinib is a weakly basic compound with low aqueous solubility, particularly at the neutral to slightly alkaline pH of standard cell culture media (typically pH 7.2-7.4). Its solubility is highly pH-dependent, being significantly more soluble in acidic conditions (pH ≤ 5) and rapidly decreasing as the pH increases. When a concentrated stock solution of Bosutinib, usually prepared in an organic solvent like DMSO, is diluted into the buffered aqueous environment of the cell culture medium, the sudden change in pH and solvent can cause the compound to exceed its solubility limit and precipitate out of solution.
Q2: What is the difference between this compound and Bosutinib monohydrate, and does it affect solubility?
A2: Bosutinib can exist in different salt and hydrate forms. While both are used in research, their physicochemical properties, including solubility, can vary. The methanoate salt is generally expected to have improved solubility characteristics compared to the free base. However, the fundamental issue of low solubility at physiological pH remains for all forms of Bosutinib. It is crucial to be aware of the specific form you are using and to consult the manufacturer's data sheet for any specific handling instructions.
Q3: Can components of the cell culture medium itself contribute to precipitation?
A3: Yes. Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components that can interact with small molecules. High concentrations of phosphate and bicarbonate ions in some media can potentially form less soluble salts with drug compounds. Furthermore, if you are using serum-supplemented media, Bosutinib has been shown to bind to serum proteins, particularly albumin. While this binding can sometimes help to keep the drug in solution, high concentrations of the drug can still lead to precipitation, and the binding can also affect the free concentration of the drug available to the cells.
Q4: I observed a cloudy appearance in my media after adding Bosutinib. Is this always precipitation?
A4: While a cloudy or hazy appearance is a strong indicator of precipitation, it is essential to rule out other possibilities such as bacterial or fungal contamination, which can also cause turbidity in the culture medium. We recommend first examining a sample of the media under a microscope to check for microbial contamination. If none is observed, the cloudiness is likely due to drug precipitation.
Troubleshooting Guide
If you are experiencing this compound precipitation, follow these steps to identify the cause and find a solution.
Troubleshooting Workflow
Caption: A flowchart outlining the steps to troubleshoot this compound precipitation in cell culture.
Data Presentation
Understanding the solubility limits of Bosutinib is key to preventing precipitation. The following table summarizes the solubility of Bosutinib in various solvents and conditions.
| Solvent/Medium | pH | Temperature (°C) | Solubility |
| Dimethyl Sulfoxide (DMSO) | N/A | Room Temperature | ≥ 53 mg/mL (approx. 100 mM) |
| Ethanol | N/A | Room Temperature | ~13 mg/mL (approx. 25 mM) |
| Phosphate-Buffered Saline (PBS) | 7.2 | Room Temperature | ~1 mg/mL |
| Aqueous Buffer | 5.0 | 37 | High |
| Aqueous Buffer | > 5.0 | 37 | Rapidly Decreasing |
Note: The solubility in cell culture media can be lower than in PBS due to the presence of other components.
Experimental Protocols
Protocol 1: Preparation of Bosutinib Stock Solution
-
Reagent: this compound powder.
-
Solvent: Sterile, anhydrous DMSO.
-
Procedure: a. Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). It is recommended to prepare a concentrated stock to minimize the volume of DMSO added to the cell culture medium. c. Vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particles. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Bosutinib Working Solution in Cell Culture Medium
This protocol is critical for avoiding precipitation upon dilution.
-
Materials:
-
Bosutinib stock solution (in DMSO).
-
Pre-warmed complete cell culture medium (with or without serum).
-
Sterile microcentrifuge tubes or conical tubes.
-
-
Procedure: a. Warm the complete cell culture medium to 37°C in a water bath. b. Calculate the volume of Bosutinib stock solution needed to achieve the desired final concentration in your experiment. Crucially, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity. c. In a sterile tube, add the required volume of pre-warmed cell culture medium. d. While gently vortexing or swirling the tube of medium, add the calculated volume of the Bosutinib stock solution drop-wise. This slow, distributive addition is key to preventing localized high concentrations of the drug that can lead to immediate precipitation. e. After addition, continue to mix the solution gently for a few seconds to ensure homogeneity. f. Visually inspect the medium for any signs of precipitation (cloudiness, particles). g. Add the freshly prepared Bosutinib-containing medium to your cell cultures immediately. Do not store diluted Bosutinib solutions in culture medium for extended periods.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Bosutinib inhibits BCR-ABL and Src family kinases, blocking downstream signaling pathways that promote cell proliferation and survival.
Caption: A typical experimental workflow for using Bosutinib in cell culture, emphasizing proper solution preparation.
By following these guidelines and protocols, researchers can minimize the risk of this compound precipitation, leading to more reliable and reproducible experimental outcomes. If precipitation issues persist, we recommend performing a solubility test in your specific cell culture medium and conditions to determine the empirical solubility limit.
Technical Support Center: Managing Gastrointestinal Side Effects of Bosutinib in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the gastrointestinal (GI) side effects of Bosutinib in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of Bosutinib observed in animal models?
A1: Based on clinical data and preclinical toxicology studies, the most common GI side effects associated with Bosutinib are diarrhea, nausea, vomiting, and abdominal pain.[1][2][3][4] In animal models, particularly rodents, diarrhea is the most frequently reported and quantifiable symptom.[5][6] Researchers may observe changes in stool consistency, frequency of defecation, and signs of abdominal discomfort in the animals.
Q2: What is the proposed mechanism behind Bosutinib-induced GI toxicity?
A2: Bosutinib is a dual inhibitor of Src family kinases (SFKs) and Bcr-Abl kinase.[7] While its action on Bcr-Abl is key to its anti-leukemic effect, the gastrointestinal side effects are thought to be primarily due to off-target inhibition of SFKs in the intestinal epithelium.[8][9]
SFKs play a crucial role in maintaining intestinal epithelial homeostasis, including cell proliferation, differentiation, and survival.[8][9] Inhibition of SFKs can disrupt these processes, leading to:
-
Impaired Epithelial Cell Differentiation: SFK inhibition can lead to a reduction in the protein YAP1, which is essential for regulating the differentiation of intestinal cells.[8]
-
Mucosal Injury and Inflammation: Disruption of the epithelial barrier can lead to inflammation and mucosal damage.[10][11]
-
Dysregulated Ion Transport: Inhibition of kinases in the gut can alter chloride and water secretion, leading to secretory diarrhea.[10][11][12]
Q3: How can I proactively manage GI side effects in my animal study?
A3: Proactive management can improve the tolerability of Bosutinib and the overall success of the study. Consider the following strategies:
-
Dose Escalation/Ramp-up: Starting with a lower dose of Bosutinib and gradually increasing to the target dose can help mitigate the severity of GI side effects.[13][14] This allows the animals to acclimate to the drug.
-
Prophylactic Anti-diarrheal Agents: Co-administration of anti-diarrheal agents like loperamide from the start of Bosutinib treatment can be effective.[10]
-
Dietary Modifications: Ensure animals have access to a highly palatable and digestible diet to maintain their nutritional status.
Q4: What should I do if animals in my study develop severe diarrhea?
A4: If an animal develops severe diarrhea (e.g., watery stools, significant weight loss, dehydration), immediate action is required:
-
Dose Interruption: Temporarily halt Bosutinib administration until the symptoms resolve.[4][6]
-
Supportive Care: Provide fluid and electrolyte replacement to prevent dehydration. Standard care practices should be followed.[3][5]
-
Dose Reduction: Once the animal has recovered, consider resuming Bosutinib at a reduced dose.[6][15]
-
Therapeutic Intervention: Administer anti-diarrheal medication as per your institution's veterinary guidelines.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High incidence of diarrhea at the start of the study | The initial dose of Bosutinib may be too high for the animal model. | * Implement a dose-escalation protocol, starting with a lower dose.[13][14]* Consider prophylactic co-administration of an anti-diarrheal agent like loperamide.[10] |
| Significant weight loss in animals | Can be a consequence of severe diarrhea, nausea, or loss of appetite.[1] | * Temporarily interrupt Bosutinib treatment.[4]* Provide supportive care, including hydration and nutritional support.* Resume treatment at a lower dose once the animal stabilizes.[6] |
| Inconsistent response to anti-diarrheal medication | The mechanism of diarrhea may be multi-factorial (e.g., inflammatory and secretory).[10][11] | * If loperamide is not fully effective, consider investigating an agent with anti-inflammatory properties, such as budesonide, which has shown efficacy in animal models of TKI-induced diarrhea.[10][16] |
| Animals show signs of abdominal pain (e.g., hunched posture) | This is a known side effect of Bosutinib.[3] | * Monitor the animal closely.* If signs are severe, consider dose reduction or interruption.[6] |
Experimental Protocols
Protocol 1: Assessment of Bosutinib-Induced Diarrhea in a Rodent Model
This protocol provides a framework for inducing and evaluating diarrhea in a rat or mouse model.
-
Animal Model: Use male Wistar rats or a suitable mouse strain. Acclimatize animals for at least one week before the experiment.[17][18]
-
Housing: House animals individually in metabolic cages to allow for accurate collection of fecal output.[19][20]
-
Bosutinib Administration:
-
Prepare Bosutinib in a suitable vehicle (consult formulation literature).
-
Administer Bosutinib orally via gavage once daily.
-
Include a vehicle control group.
-
-
Diarrhea Assessment:
-
Observation Period: Monitor animals for at least 4-6 hours post-administration and daily throughout the study.[21]
-
Fecal Parameters:
-
-
Data Analysis: Compare the diarrhea scores, fecal output, and water content between the Bosutinib-treated group and the control group.
Protocol 2: Evaluation of an Intervention for Bosutinib-Induced Diarrhea
This protocol outlines how to test the efficacy of a management strategy, such as co-administration of loperamide or budesonide.
-
Study Groups:
-
Group 1: Vehicle Control
-
Group 2: Bosutinib only
-
Group 3: Bosutinib + Intervention (e.g., Loperamide)
-
Group 4: Intervention only (to test for its own effects)
-
-
Dosing Regimen:
-
Prophylactic: Administer the intervention agent 30-60 minutes before Bosutinib administration.
-
Therapeutic: Administer the intervention agent after the onset of diarrhea.
-
-
Assessment:
-
Use the same diarrhea assessment methods as in Protocol 1.
-
Monitor the time to onset of diarrhea, the severity (scores), and the duration of diarrheal episodes.
-
-
Additional Endpoints (Optional):
-
Histopathology: At the end of the study, collect intestinal tissue (e.g., ileum, colon) to assess for mucosal injury, inflammation, and changes in epithelial cell morphology.[10]
-
Biomarker Analysis: Analyze tissue for inflammatory markers (e.g., myeloperoxidase) or changes in signaling proteins.[10]
-
-
Data Analysis: Compare the diarrhea parameters between the "Bosutinib only" group and the "Bosutinib + Intervention" group to determine the efficacy of the intervention.
Quantitative Data Summary
Table 1: Dose-Dependent Incidence of Diarrhea (Clinical Data)
| Bosutinib Starting Dose | Incidence of Grade 3/4 Diarrhea | Study Population | Source |
| 500 mg/day | 25% | Japanese Phase 1/2 Study | [13] |
| 200 mg/day (lower initial dose) | 3% | BOGI Trial | [13] |
| 500 mg/day | 10% | Phase 1/2 (CP 2L Cohort) | [4] |
| 500 mg/day | 9% | Phase 1/2 (CP 3L Cohort) | [4] |
This clinical data suggests that a lower starting dose can significantly reduce the incidence of severe diarrhea and may be a translatable strategy for animal models.
Table 2: Efficacy of Interventions for TKI-Associated Diarrhea in Animal Models
| TKI | Intervention | Animal Model | Key Findings | Source |
| Neratinib | Budesonide | Rat | Decreased the number of days with diarrhea; Reduced histopathological injury; Reduced inflammatory markers. | [10] |
| Lapatinib | Elsiglutide (GLP-2 agonist) | Rat | Decreased incidence and severity of diarrhea; Thickened intestinal mucosa. | [11] |
While not specific to Bosutinib, these studies provide a rationale for testing similar interventions in Bosutinib animal models.
Visual Guides: Signaling Pathways and Workflows
Caption: Proposed mechanism of Bosutinib-induced GI toxicity.
Caption: Workflow for evaluating GI side effect management.
References
- 1. What are the side effects of Bosutinib Monohydrate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. s3.pgkb.org [s3.pgkb.org]
- 4. Practical management of toxicities associated with bosutinib in patients with Philadelphia chromosome-positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosulif.pfizerpro.com [bosulif.pfizerpro.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Src family kinases inhibit differentiation of intestinal epithelial cells through the Hippo effector YAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The characterization, management, and future considerations for ErbB-family TKI-associated diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A lower initial dose of bosutinib for patients with chronic myeloid leukemia patients resistant and/or intolerant to prior therapy: a single-arm, multicenter, phase 2 trial (BOGI trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Toxicity study of the new glucocorticosteroid budesonide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Metagenomic analysis of rats with diarrhea treated with mixed probiotics: response to consecutive and alternate-hour supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. e-century.us [e-century.us]
- 21. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Technical Support Center: Bosutinib Methanoate Cytotoxicity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting dose-response curve analysis of Bosutinib methanoate cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cytotoxicity assays?
A1: Bosutinib is a dual inhibitor of Src and Abl tyrosine kinases.[1][2] By blocking these kinases, Bosutinib disrupts key signaling pathways involved in cell growth, proliferation, and survival.[1][3] This includes the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways.[4][5] Inhibition of these pathways ultimately leads to a reduction in cell proliferation and an increase in apoptosis (programmed cell death), which is observed as cytotoxicity in in-vitro assays.[1]
Q2: Which cell viability assays are recommended for determining Bosutinib's cytotoxic effects?
A2: Tetrazolium-based colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) are commonly used and well-documented for assessing the cytotoxicity of Bosutinib.[4][6][7] These assays measure the metabolic activity of cells, which is an indicator of cell viability.[2]
Q3: What is a typical IC50 value for Bosutinib?
A3: The half-maximal inhibitory concentration (IC50) of Bosutinib can vary significantly depending on the cell line. For example, in neuroblastoma cell lines, the IC50 can range from 0.64 μM in IMR-32 cells to 11.26 μM in SK-N-AS cells after 48 hours of treatment.[4][6] In chronic myeloid leukemia (CML) cell lines like K562, KU812, and MEG-01, the IC50 values are much lower, in the nanomolar range (5-20 nM).[5] It is crucial to determine the IC50 empirically for your specific cell line and experimental conditions.
Data Presentation: Bosutinib IC50 Values
| Cell Line | Cancer Type | IC50 Value | Assay | Reference |
| IMR-32 | Neuroblastoma | 0.64 μM | CCK-8 | [4][6] |
| NGP | Neuroblastoma | 1.39 μM (approx.) | CCK-8 | [4][6] |
| NB-19 | Neuroblastoma | 2.78 μM (approx.) | CCK-8 | [4][6] |
| CHLA-255 | Neuroblastoma | 4.16 μM (approx.) | CCK-8 | [4][6] |
| SH-SY5Y | Neuroblastoma | 8.32 μM (approx.) | CCK-8 | [4][6] |
| SK-N-AS | Neuroblastoma | 11.26 μM | CCK-8 | [4][6] |
| K562 | Chronic Myeloid Leukemia | 20 nM | Not Specified | [5] |
| KU812 | Chronic Myeloid Leukemia | 5 nM | Not Specified | [5] |
| MEG-01 | Chronic Myeloid Leukemia | 20 nM | Not Specified | [5] |
| K562 | Chronic Myeloid Leukemia | 250 nM | MTT | [8][9] |
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or improper mixing of reagents.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding by gentle pipetting or vortexing.
-
To minimize the "edge effect," avoid using the outermost wells of the 96-well plate for experimental data; instead, fill them with sterile PBS or culture medium.[1]
-
When adding reagents, ensure thorough but gentle mixing to avoid disturbing the cell monolayer.
-
Issue 2: The dose-response curve does not have a sigmoidal shape.
-
Possible Cause: The concentration range of Bosutinib may be too narrow or not centered around the IC50. The drug may not be fully soluble at higher concentrations.
-
Troubleshooting Steps:
-
Conduct a preliminary range-finding experiment with a wide, logarithmic range of concentrations to identify the approximate IC50.
-
Based on the pilot experiment, select a range of 8-12 concentrations that bracket the estimated IC50.
-
Ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in the culture medium. Check for any precipitation at the highest concentrations.
-
Issue 3: The bottom or top plateau of the dose-response curve is not well-defined.
-
Possible Cause: The highest concentration of Bosutinib used may not be sufficient to cause maximal cell death, or the lowest concentration may already be causing some cytotoxicity.
-
Troubleshooting Steps:
-
Extend the concentration range. Include a true zero-drug control (vehicle only) to define the top plateau (100% viability).
-
Increase the highest concentration of Bosutinib to ensure you observe a maximal inhibitory effect, which will define the bottom plateau.
-
If a clear bottom plateau is not achievable due to solubility limits, you may need to constrain the bottom of the curve to 0% during data analysis, assuming the drug can induce 100% cell death.
-
Issue 4: Inconsistent results between experiments.
-
Possible Cause: Variations in cell passage number, cell density at the time of treatment, or incubation times.
-
Troubleshooting Steps:
-
Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Optimize and standardize the initial cell seeding density to ensure that cells are in the logarithmic growth phase during the experiment.
-
Maintain consistent incubation times for both drug treatment and the final assay reagent (e.g., MTT or CCK-8).
-
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Bosutinib in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Bosutinib. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
CCK-8 Assay for Cytotoxicity
This protocol provides a general procedure for using the Cell Counting Kit-8.
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
CCK-8 Reagent Addition:
-
After the drug treatment period, add 10 µL of the CCK-8 solution directly to each well.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time will depend on the cell type and density and should be determined empirically.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 6 from the MTT Assay protocol to determine the IC50 value.
-
Visualizations
Caption: Bosutinib inhibits Src and Abl, blocking downstream pro-survival pathways.
Caption: Experimental workflow for determining Bosutinib cytotoxicity.
References
- 1. researchhub.com [researchhub.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 7. GraphPad Prism 10 Curve Fitting Guide - Troubleshooting fits of dose-response curves [graphpad.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Bosutinib Methanoate-Induced Hepatotoxicity In Vivo
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working to minimize Bosutinib methanoate-induced hepatotoxicity in in vivo models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with Bosutinib.
Q1: We are observing significant elevations in serum ALT and AST levels in our animal models treated with Bosutinib. Is this expected, and what is the typical timeline for these elevations?
A1: Yes, elevations in serum aminotransferase levels are a common and expected finding with Bosutinib administration. In large clinical trials, elevations in serum aminotransferase levels occurred in up to 58% of patients receiving Bosutinib.[1] Values greater than 5 times the upper limit of normal (ULN) have been reported in 4% to 19% of recipients.[1]
The onset of these elevations is typically early in the treatment course. In clinical studies, the median time to onset for increased ALT and AST was 29 and 56 days, respectively, with over 73% of patients experiencing their first increase within the first 3 months.[2][3] However, some studies have reported late-onset liver injury occurring 4-7 weeks after initiation of Bosutinib, which may be preceded by eosinophilia.[4][5] Therefore, it is crucial to monitor liver enzymes throughout the initial phase of your in vivo studies.
Q2: We are seeing high inter-individual variability in liver enzyme levels within the same treatment group. What could be the cause, and how can we minimize this?
A2: High variability in in vivo hepatotoxicity studies is a known challenge.[6] Several factors can contribute to this:
-
Genetic Differences: Variations in drug-metabolizing enzymes, such as CYP3A4 which is involved in Bosutinib metabolism, can lead to different rates of drug clearance and production of potentially toxic metabolites.[1]
-
Animal Health Status: Underlying subclinical infections or inflammation can potentiate liver injury and lead to variable responses.
-
Dosing Accuracy: Inaccurate dosing, especially in small animals, can lead to significant differences in drug exposure.
-
Stress: Animal stress can influence physiological responses and contribute to variability.
Troubleshooting Strategies:
-
Use Genetically Homogenous Animal Strains: Employing inbred strains of mice or rats can help reduce genetic variability.
-
Acclimatize Animals Properly: Ensure a sufficient acclimatization period before starting the experiment to minimize stress.
-
Strict Dosing Procedures: Implement precise dosing techniques and verify dose calculations for each animal.
-
Health Monitoring: Closely monitor animal health and exclude any animals showing signs of illness before or during the study.
Q3: What are some potential therapeutic strategies to mitigate Bosutinib-induced hepatotoxicity in our in vivo model?
A3: While specific hepatoprotective agents for Bosutinib are not well-established in the literature, general strategies for mitigating drug-induced liver injury can be explored:
-
Co-administration of Antioxidants: Bosutinib-induced hepatotoxicity may involve oxidative stress. Co-treatment with antioxidants like N-acetylcysteine (NAC) or silymarin could be investigated.
-
Modulation of CYP3A4 Activity: Since Bosutinib is metabolized by CYP3A4, co-administration of a mild CYP3A4 inhibitor could potentially reduce the formation of toxic metabolites. However, this approach must be carefully managed to avoid significant alterations in Bosutinib's therapeutic efficacy and systemic exposure.
-
Anti-inflammatory Agents: If inflammation is a component of the liver injury, the use of anti-inflammatory agents could be explored.
-
Dose Reduction/Interruption: As recommended in clinical practice, temporary cessation or dose reduction of Bosutinib upon detection of significant liver enzyme elevations can be a strategy to allow for recovery.[3]
Q4: We are planning a study to test a potential hepatoprotective agent against Bosutinib toxicity. What are the key parameters we should measure?
A4: A comprehensive assessment should include:
-
Serum Biochemistry:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
Histopathology:
-
H&E staining of liver tissue to assess for necrosis, inflammation, steatosis, and other morphological changes.
-
-
Oxidative Stress Markers:
-
Malondialdehyde (MDA) levels in liver tissue (as a marker of lipid peroxidation).
-
Activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
-
Total glutathione (GSH) levels.
-
-
Inflammatory Markers:
-
Measurement of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in serum or liver tissue homogenates.
-
Quantitative Data from Clinical Studies
The following tables summarize the incidence of elevated liver enzymes in patients treated with Bosutinib from clinical trials. This data can serve as a reference for the expected magnitude of hepatotoxicity.
Table 1: Incidence of ALT and AST Elevations in Patients with Newly-Diagnosed CML
| Parameter | Bosutinib Treatment Group |
| ALT Elevation (any grade) | 68.3% |
| AST Elevation (any grade) | 56.0% |
Data from a randomized clinical trial in 268 adult patients.[2][3]
Table 2: Incidence of ALT and AST Elevations in Patients with Resistant or Intolerant CML
| Parameter | Bosutinib Treatment Group |
| ALT Elevation (any grade) | 53.3% |
| AST Elevation (any grade) | 46.7% |
Data from a single-arm study in 546 adult patients.[2][3]
Experimental Protocols
General Protocol for an In Vivo Study of Bosutinib-Induced Hepatotoxicity
This protocol provides a general framework. Specific details such as animal strain, dose, and duration of treatment should be optimized based on preliminary studies.
-
Animal Model:
-
Species: Male Wistar rats or C57BL/6 mice are commonly used for hepatotoxicity studies.
-
Age/Weight: 8-10 weeks old, 200-250g for rats, 20-25g for mice.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
-
Experimental Groups:
-
Group 1: Control: Vehicle administration (e.g., 0.5% methylcellulose).
-
Group 2: Bosutinib: this compound administered orally at a dose known to induce hepatotoxicity.
-
Group 3: Protective Agent: Administration of the test compound alone.
-
Group 4: Bosutinib + Protective Agent: Co-administration of Bosutinib and the test compound.
-
-
Drug Administration:
-
Route: Oral gavage is a common route for Bosutinib administration.
-
Frequency: Once daily.
-
Duration: 14-28 days, depending on the desired severity of liver injury.
-
-
Monitoring:
-
Monitor body weight and clinical signs of toxicity daily.
-
Collect blood samples at baseline and at specified time points (e.g., weekly) for serum biochemistry.
-
-
Sample Collection (at the end of the study):
-
Anesthetize animals and collect terminal blood via cardiac puncture.
-
Perfuse the liver with saline to remove blood.
-
Excise the liver, weigh it, and section it for histopathology and molecular analysis.
-
-
Biochemical Analysis:
-
Measure serum ALT, AST, ALP, and total bilirubin using standard commercial kits.
-
-
Histopathological Examination:
-
Fix liver sections in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate sections for hepatocellular necrosis, inflammation, fatty changes, and other pathological alterations.
-
-
Molecular and Biochemical Assays on Liver Tissue:
-
Prepare liver homogenates for the measurement of oxidative stress markers (MDA, SOD, CAT, GPx, GSH) and inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA or other appropriate assays.
-
Visualizations: Signaling Pathways and Workflows
Potential Signaling Pathway for Bosutinib-Induced Hepatotoxicity
Caption: Potential mechanism of Bosutinib-induced hepatotoxicity.
Experimental Workflow for In Vivo Hepatotoxicity Study
Caption: General experimental workflow for in vivo hepatotoxicity studies.
Troubleshooting Logic for High Variability
Caption: Troubleshooting logic for high data variability.
References
- 1. Bosutinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Bosutinib-induced late-onset severe liver injury preceded by eosinophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Side Effect Profiles of Bosutinib and Dasatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two second-generation tyrosine kinase inhibitors (TKIs), Bosutinib and Dasatinib, widely used in the treatment of Chronic Myeloid Leukemia (CML). The information presented is collated from extensive clinical trial data and post-marketing surveillance to assist researchers and drug development professionals in understanding the distinct toxicities associated with these agents.
Comparative Side Effect Profile: Bosutinib vs. Dasatinib
The following table summarizes the frequency of common and significant adverse events (AEs) reported in clinical trials for Bosutinib and Dasatinib. It is important to note that direct comparison of AE rates across different trials can be challenging due to variations in study design, patient populations, and duration of follow-up.
| Adverse Event Category | Bosutinib (Frequency) | Dasatinib (Frequency) |
| Gastrointestinal | ||
| Diarrhea | Very Common (up to 84%)[1] | Common (30-59%)[2][3] |
| Nausea | Very Common (up to 46%)[1] | Common (up to 52%)[2][3] |
| Vomiting | Very Common (up to 37%)[1] | Common (up to 30%)[2][3] |
| Abdominal Pain | Very Common (up to 40%)[1] | Common (up to 17%)[2][3] |
| Hematological | ||
| Thrombocytopenia | Very Common (up to 57%)[1] | Common (Grade 3/4: 19-22%)[2][4] |
| Anemia | Very Common (up to 27%)[1] | Common (Grade 3/4: 10-13%)[2][4] |
| Neutropenia | Very Common (16%)[1] | Common (Grade 3/4: 21-29%)[2][4] |
| Hepatic | ||
| Increased ALT/AST | Very Common (up to 22% and 18% respectively)[1] | Less Common (Grade 3/4 elevated bilirubin: 1%)[4] |
| Cardiovascular | ||
| Cardiac Ischemia | Common (1-10%)[5][6] | Uncommon (0.1-1%)[7] |
| Pericardial Effusion | Common (1-10%)[8] | Common (Pleural Effusion is more common) |
| QT Prolongation | Uncommon | Uncommon (less than 1% with QTcF > 500ms)[7][9] |
| Respiratory | ||
| Pleural Effusion | Common (1-10%)[1] | Common (up to 28% in some studies)[10] |
| Dyspnea | Very Common (up to 10%)[1] | Common |
| Pulmonary Hypertension | Uncommon (0.1-1%)[1] | Rare but serious[11] |
| Dermatological | ||
| Rash | Very Common (up to 40%)[5] | Common (15-35%)[2] |
| Constitutional | ||
| Fatigue | Very Common (up to 33%)[5] | Common (19-26%)[7] |
| Pyrexia | Very Common | Common (11-18%)[7] |
Experimental Protocols: An Overview of Key Clinical Trials
The side effect data for Bosutinib and Dasatinib are primarily derived from large, multicenter clinical trials. While detailed, step-by-step experimental protocols are proprietary, the general methodologies for monitoring and reporting adverse events are standardized.
Key Bosutinib Trials (e.g., BELA, BFORE): [2][4][9][12][13][14][15]
-
Study Design: These were typically randomized, open-label, multicenter Phase 3 trials comparing the efficacy and safety of bosutinib to a standard-of-care TKI like imatinib in patients with newly diagnosed or resistant/intolerant CML.[2][4][9][13]
-
Patient Population: Adult patients with a confirmed diagnosis of Philadelphia chromosome-positive (Ph+) CML in chronic phase.[4]
-
Adverse Event Monitoring: AEs were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Patients were monitored at regular intervals through physical examinations, laboratory tests (including complete blood counts, liver function tests, and serum chemistry), and electrocardiograms.[16]
-
Data Collection: Investigators recorded all observed and patient-reported AEs, regardless of their perceived relationship to the study drug. The frequency, severity, and duration of AEs were documented.
Key Dasatinib Trials (e.g., DASISION, CA180-034): [1][6][7][10][11][17][18][19]
-
Study Design: These were also randomized, open-label, multicenter Phase 3 trials comparing dasatinib to imatinib in newly diagnosed or imatinib-resistant/intolerant CML patients.[1][10][11][17]
-
Patient Population: Similar to the bosutinib trials, these studies enrolled adult patients with Ph+ CML in various phases.[1][17]
-
Adverse Event Monitoring: AE assessment followed the CTCAE grading system. Comprehensive safety evaluations included regular monitoring of hematological parameters, blood chemistry, and organ function. Specific attention was given to cardiovascular and pulmonary events, with protocols often including baseline and on-treatment echocardiograms and chest X-rays.[5]
-
Data Collection: All AEs were systematically recorded and reported, with detailed information on their management, including dose modifications or interruptions.[5]
Signaling Pathways and Management Workflow
Bosutinib and Dasatinib: Mechanism of Action
Both Bosutinib and Dasatinib are potent inhibitors of the BCR-ABL1 kinase, the hallmark of CML. However, their differing side effect profiles can be partly attributed to their distinct off-target kinase inhibition profiles.
Caption: Inhibition of BCR-ABL1 and other kinases by Bosutinib and Dasatinib.
Generalized Workflow for Side Effect Management
Effective management of treatment-related toxicities is crucial for maintaining patient adherence and optimizing therapeutic outcomes. The following diagram outlines a general workflow for monitoring and managing common side effects associated with Bosutinib and Dasatinib.
Caption: A generalized workflow for managing TKI-related adverse events.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Safety of bosutinib versus imatinib in the phase 3 BELA trial in newly diagnosed chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 4. Bosutinib Versus Imatinib for Newly Diagnosed Chronic Myeloid Leukemia: Results From the Randomized BFORE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasatinib in imatinib-resistant or -intolerant chronic-phase, chronic myeloid leukemia patients: 7-year follow-up of study CA180-034 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Final 5-Year Study Results of DASISION: The Dasatinib Versus Imatinib Study in Treatment-Naïve Chronic Myeloid Leukemia Patients Trial [escholarship.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Final 5-Year Study Results of DASISION: The Dasatinib Versus Imatinib Study in Treatment-Naïve Chronic Myeloid Leukemia Patients Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dasatinib in imatinib‐resistant or ‐intolerant chronic‐phase, chronic myeloid leukemia patients: 7‐year follow‐up of study CA180‐034 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosulif.pfizerpro.com [bosulif.pfizerpro.com]
- 13. Bosutinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukemia: results from the BELA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. researchgate.net [researchgate.net]
- 16. Management of adverse events associated with bosutinib treatment of chronic-phase chronic myeloid leukemia: expert panel review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Early response with dasatinib or imatinib in chronic myeloid leukemia: 3-year follow-up from a randomized phase 3 trial (DASISION) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Validating Target Engagement of Bosutinib Methanoate in Living Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methods to validate the target engagement of Bosutinib methanoate, a dual inhibitor of Src and Abl kinases, in living cells. We will explore established and modern techniques, compare Bosutinib's performance with alternative tyrosine kinase inhibitors (TKIs), and provide detailed experimental protocols.
Introduction to Bosutinib and Target Engagement
Bosutinib is a second-generation TKI primarily used in the treatment of chronic myeloid leukemia (CML).[1] Its mechanism of action involves the inhibition of the Bcr-Abl fusion protein and Src family kinases, which are key drivers of oncogenesis in CML and other cancers.[2] Validating that a drug like Bosutinib reaches and interacts with its intended molecular targets within a complex cellular environment is a critical step in drug development. This process, known as target engagement, confirms the drug's mechanism of action and helps to establish a therapeutic window.
Comparative Analysis of Bosutinib and Alternative TKIs
Bosutinib's primary competitors include other TKIs such as Imatinib, Dasatinib, and Nilotinib. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these drugs against the Bcr-Abl kinase, providing a quantitative comparison of their potency. Lower IC50 values indicate higher potency.
| Drug | Target | IC50 (nM) in cell-free assay | IC50 (nM) in cellular assay |
| Bosutinib | Src | 1.2 | 100 |
| Bosutinib | Bcr-Abl | - | Varies by mutation |
| Imatinib | Bcr-Abl | - | Varies by mutation |
| Dasatinib | Bcr-Abl | - | Varies by mutation |
| Nilotinib | Bcr-Abl | - | Varies by mutation |
Note: IC50 values can vary depending on the specific cell line and the presence of mutations in the Bcr-Abl kinase domain.
Experimental Methodologies for Validating Target Engagement
Several robust methods can be employed to validate the target engagement of Bosutinib in living cells. These techniques range from observing downstream signaling effects to directly measuring the physical interaction between the drug and its target protein.
Western Blotting for Downstream Signaling
A conventional method to infer target engagement is to measure the phosphorylation status of downstream substrates of Src and Abl kinases. A reduction in the phosphorylation of these substrates upon Bosutinib treatment indicates successful target inhibition.
Experimental Protocol: Western Blotting for Phospho-CrkL
CrkL is a prominent substrate of Bcr-Abl, and its phosphorylation is a reliable biomarker for Bcr-Abl kinase activity.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., K562, a human CML cell line) to 70-80% confluency. Treat the cells with varying concentrations of Bosutinib or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CrkL (p-CrkL) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for p-CrkL and normalize them to a loading control (e.g., β-actin or total CrkL).
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique that directly assesses the physical binding of a drug to its target protein in a cellular environment.[3] The principle is that a protein's thermal stability increases upon ligand binding. This change in thermal stability can be quantified to confirm target engagement.
Experimental Protocol: CETSA for Bosutinib Target Engagement
-
Cell Treatment: Treat intact cells with Bosutinib or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein (e.g., Abl or Src) in the supernatant using methods like Western blotting or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Bosutinib indicates target engagement. Isothermal dose-response experiments can also be performed by heating the cells at a single, fixed temperature while varying the drug concentration.[4]
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a real-time, live-cell method to quantify drug binding to a specific protein target.[5] It relies on energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Protocol: NanoBRET™ Assay for Bosutinib
-
Cell Transfection: Transfect cells (e.g., HEK293) with a vector encoding the target protein (Abl or Src) fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a multi-well plate.
-
Addition of Tracer and Compound: Add a cell-permeable fluorescent tracer that binds to the target kinase and varying concentrations of Bosutinib to the cells.
-
BRET Measurement: Add the NanoLuc® substrate and measure the BRET signal using a plate reader equipped with appropriate filters.
-
Data Analysis: The decrease in the BRET signal with increasing concentrations of Bosutinib is used to determine the cellular IC50, which reflects the drug's potency in engaging its target in living cells.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Bosutinib inhibits Src/Abl kinases, blocking downstream signaling and cell proliferation.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Conclusion
Validating the target engagement of this compound in living cells is essential for understanding its therapeutic potential and mechanism of action. This guide has outlined and compared several key methodologies, from traditional Western blotting to advanced techniques like CETSA and NanoBRET assays. The choice of method will depend on the specific research question, available resources, and the desired level of quantitative detail. By employing these techniques, researchers can gain valuable insights into the cellular activity of Bosutinib and its alternatives, ultimately aiding in the development of more effective cancer therapies.
References
- 1. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.co.jp [revvity.co.jp]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [promega.ee]
Assessing the Cross-Reactivity of Bosutinib Methanoate with Other Tyrosine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of Bosutinib methanoate with other prominent tyrosine kinase inhibitors (TKIs). By presenting key experimental data, detailed methodologies, and visual representations of associated signaling pathways, this document aims to be a valuable resource for researchers in drug discovery and development.
Executive Summary
Bosutinib is a potent, orally active dual inhibitor of the Src and Abl tyrosine kinases.[1] Its distinct pharmacological profile, characterized by minimal inhibition of c-Kit and platelet-derived growth factor receptor (PDGFR), results in a different side-effect profile compared to other TKIs.[2] This guide delves into the specifics of its cross-reactivity, offering a direct comparison with other TKIs such as Dasatinib, Imatinib, Nilotinib, and Ponatinib. Understanding these differences is crucial for predicting potential off-target effects, mechanisms of resistance, and opportunities for combination therapies.
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Bosutinib and other selected TKIs against a panel of key kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Bosutinib IC50 (nM) | Dasatinib IC50 (nM) | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Ponatinib IC50 (nM) |
| ABL1 | 1.2 | 0.5 - 3 | 600 | 20 - 45 | 0.37 |
| SRC | 1.2 | 0.5 - 12 | >10,000 | 4600 | 5.4 |
| LYN | 1.2 | 3 | >10,000 | 2700 | - |
| HCK | 1.2 | 17 | >10,000 | 7500 | - |
| c-Kit | 174 | <30 | 100 | Potent Inhibitor | 12.5 |
| PDGFRα | - | <30 | 100 | Potent Inhibitor | 1.1 |
| PDGFRβ | - | <30 | 100 | Potent Inhibitor | 7.7 |
| VEGFR2 | - | - | - | 5300 | 3.7 |
| FGFR1 | - | - | - | - | 2.2 |
| T315I Mutant ABL1 | Did not inhibit | Did not inhibit | Did not inhibit | Did not inhibit | 2.0 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
Experimental Protocols
The assessment of TKI cross-reactivity relies on robust in vitro and cell-based assays. Below are detailed methodologies for two commonly employed experimental approaches.
In Vitro Radiometric Kinase Assay
This biochemical assay directly measures the enzymatic activity of a purified kinase in the presence of an inhibitor.
Principle: This assay quantifies the transfer of a radioactive phosphate group (from [γ-32P]ATP or [γ-33P]ATP) to a specific substrate by the target kinase. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Adenosine triphosphate (ATP), both unlabeled and radiolabeled ([γ-32P]ATP or [γ-33P]ATP)
-
Test compounds (TKIs) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose filter paper or other suitable separation matrix
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the purified kinase, and the specific substrate.
-
Inhibitor Addition: Add varying concentrations of the TKI (e.g., Bosutinib, Dasatinib) or vehicle control (DMSO) to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-32P]ATP. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a solution that denatures the kinase, such as a high concentration of EDTA or phosphoric acid.
-
Separation: Spot the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unreacted radiolabeled ATP will not.
-
Washing: Wash the filter paper extensively with a suitable buffer (e.g., phosphoric acid) to remove any unbound [γ-32P]ATP.
-
Quantification: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the TKI concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (e.g., Ba/F3 Cells)
This assay assesses the ability of a TKI to inhibit the proliferation of cells that are dependent on the activity of a specific kinase for their growth and survival.
Principle: The murine pro-B cell line, Ba/F3, is dependent on interleukin-3 (IL-3) for proliferation. By transfecting these cells to express a constitutively active oncogenic kinase (e.g., BCR-ABL), their survival becomes IL-3 independent and instead relies on the activity of the expressed kinase. Inhibition of this kinase by a TKI will lead to a dose-dependent decrease in cell proliferation.[3][4][5]
Materials:
-
Ba/F3 cells stably expressing the target kinase (e.g., wild-type or mutant BCR-ABL)
-
Complete cell culture medium (e.g., RPMI-1640 with fetal bovine serum and antibiotics)
-
IL-3 (for maintaining non-transfected Ba/F3 cells)
-
Test compounds (TKIs)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTS, XTT, or a reagent that measures ATP content like CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the Ba/F3 cells expressing the target kinase into a 96-well plate at a predetermined density in a medium lacking IL-3.
-
Compound Addition: Add serial dilutions of the TKIs to the wells. Include a vehicle control (DMSO) and a positive control for inhibition (e.g., a known potent inhibitor).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions. This reagent will produce a colorimetric or luminescent signal that is proportional to the number of viable cells.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% proliferation) and the background (no cells). Plot the percentage of cell proliferation against the logarithm of the TKI concentration and fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.
Signaling Pathways
The following diagrams illustrate the primary signaling pathways affected by Bosutinib and other compared TKIs.
Caption: BCR-ABL Signaling Pathway.
Caption: Src Family Kinase Signaling Pathway.
Caption: PDGFR and c-Kit Signaling Pathways.
Experimental Workflow
The following diagram outlines a general workflow for assessing the cross-reactivity of a TKI.
Caption: TKI Cross-Reactivity Assessment Workflow.
References
Differential Effects of Bosutinib and Nilotinib on Platelet Function: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the off-target effects of tyrosine kinase inhibitors (TKIs) on platelet function is critical for predicting and managing potential bleeding or thrombotic risks. This guide provides an objective comparison of the effects of two such TKIs, Bosutinib and Nilotinib, on key aspects of platelet function, supported by experimental data.
Introduction
Bosutinib and Nilotinib are potent BCR-ABL tyrosine kinase inhibitors used in the treatment of chronic myeloid leukemia (CML).[1][2] While effective in their oncologic targets, their broader kinase inhibitory profiles can lead to off-target effects on platelets, which rely on numerous tyrosine kinases for proper function.[3] This guide summarizes the differential effects of these two drugs on platelet activation, aggregation, and signaling.
Comparative Analysis of Platelet Function
Experimental studies reveal distinct profiles for Bosutinib and Nilotinib in their interaction with platelets. While Nilotinib generally exhibits minimal impact on platelet function, Bosutinib presents a more complex picture with both inhibitory and stimulatory effects depending on the specific platelet response measured.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies on the effects of Bosutinib and Nilotinib on various platelet functions.
Table 1: Effect on Platelet Activation Markers
| Marker | Agonist(s) | Bosutinib Effect | Nilotinib Effect | Reference |
| P-selectin (α-granule release) | CRP-XL | Small but significant decrease | No significant change | [1] |
| PAR-AP | Significant trend toward decreased release | Decrease | [1] | |
| CRP-XL + PAR-APs | No significant change | Significant decrease | [1] | |
| LAMP-1 (lysosomal exocytosis) | ADP | Increased release | No significant change | [1] |
| CRP-XL + PAR-APs | No significant change | Significant decrease | [1] |
Table 2: Effect on Procoagulant Activity and Mitochondrial Function
| Parameter | Agonist(s) | Bosutinib Effect | Nilotinib Effect | Reference |
| Phosphatidylserine (PS) Exposure | Strong agonist activation | Generally induced increased procoagulant platelet formation | No significant change | [1] |
| Mitochondrial Membrane Potential | Strong agonist activation | Statistically significant trend toward lower potential (depolarization) | No change | [1] |
Table 3: Effect on Platelet Aggregation
| Agonist | Bosutinib Effect | Nilotinib Effect | Reference |
| Various (e.g., arachidonic acid, epinephrine) | 85% of patients had normal platelet aggregation | 100% of patients had normal platelet aggregation | [4] |
Signaling Pathways and Mechanisms of Action
The differential effects of Bosutinib and Nilotinib on platelet function can be attributed to their distinct kinase inhibition profiles. Platelet activation downstream of receptors like GPVI involves a cascade of tyrosine phosphorylation events mediated by Src family kinases (SFKs) and Syk, leading to downstream signaling through pathways like the MAPK pathway.[1]
Bosutinib, a dual Src/Abl kinase inhibitor, can influence these pathways. The observed increase in procoagulant platelet formation with Bosutinib treatment may be linked to the upregulation of the mitogen-activated protein kinase (MAPK) pathway in platelets, which is downstream of GPVI signaling.[1] In contrast, Nilotinib, while a potent Bcr-Abl inhibitor, does not significantly inhibit SFKs, which may explain its limited impact on platelet function.[5]
Caption: Simplified signaling pathway in platelets and points of modulation by Bosutinib and Nilotinib.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the data presented in this guide.
Flow Cytometry Analysis of Platelet Activation
-
Objective: To quantify platelet activation markers (P-selectin and LAMP-1 expression), fibrinogen receptor activation, procoagulant membrane exposure (phosphatidylserine), and mitochondrial permeability changes.
-
Methodology:
-
Whole blood samples from healthy donors were incubated with clinically relevant concentrations of Bosutinib (0.4 µmol/L) or Nilotinib (4.2 µmol/L) for 10 minutes at room temperature.[1]
-
Platelet agonists such as ADP (10 μmol/L), CRP-XL (1.2 μg/mL), PAR1-AP (30 μmol/L), and PAR4-AP (300 μmol/L) were used to activate platelets in different combinations.[1]
-
The activated platelet samples were then incubated with fluorescently labeled antibodies specific for platelet surface markers (e.g., anti-P-selectin-PE) and activation-dependent markers (e.g., PAC-1 for active fibrinogen receptor).
-
Procoagulant platelets were identified by the binding of Annexin V, and mitochondrial membrane potential was assessed using a fluorescent dye like DiIC1(5).[1]
-
Samples were analyzed on a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity.
-
Caption: Experimental workflow for flow cytometry-based platelet function analysis.
Platelet Aggregometry
-
Objective: To measure the extent of platelet aggregation in response to various agonists.
-
Methodology:
-
Platelet-rich plasma (PRP) was prepared from whole blood samples of patients treated with Bosutinib or Nilotinib.
-
Platelet aggregation was measured using a light transmission aggregometer. This technique measures the increase in light transmission through a PRP sample as platelets aggregate.
-
A baseline light transmission was established for PRP (0% aggregation) and platelet-poor plasma (100% aggregation).
-
Various agonists, such as arachidonic acid and epinephrine, were added to the PRP to induce aggregation.
-
The maximum percentage of aggregation was recorded for each agonist.
-
Conclusion
References
- 1. Varying effects of tyrosine kinase inhibitors on platelet function—A need for individualized CML treatment to minimize the risk for hemostatic and thrombotic complications? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelets and tyrosine kinase inhibitors: clinical features, mechanisms of action, and effects on physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plateletservices.com [plateletservices.com]
- 4. ashpublications.org [ashpublications.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosine Kinase Inhibitor–Associated Platelet Dysfunction: Does This Need to Have a Significant Clinical Impact? - PMC [pmc.ncbi.nlm.nih.gov]
Bosutinib methanoate efficacy against specific BCR-ABL mutations (e.g., T315I)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of bosutinib methanoate against specific BCR-ABL mutations, with a particular focus on the clinically significant T315I mutation. Bosutinib is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML).[1][2][3] It functions as a dual inhibitor of Src and Abl kinases.[1][3] While effective against many imatinib-resistant mutations, its activity against certain key mutations is limited.
Comparative Efficacy of Tyrosine Kinase Inhibitors Against BCR-ABL Mutations
Bosutinib has demonstrated efficacy against a range of imatinib-resistant BCR-ABL mutations. However, it is notably ineffective against the T315I and V299L mutations.[1][2][4] The T315I mutation, often referred to as the "gatekeeper" mutation, confers resistance to most first and second-generation TKIs.[5][6]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of bosutinib and other TKIs against various BCR-ABL mutations, providing a quantitative comparison of their potency. Lower IC50 values indicate greater potency.
| BCR-ABL Mutation | Bosutinib IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) | Ponatinib IC50 (nM) |
| Wild Type | 2 | 250 | 0.6 | 20 | 0.37 |
| P-loop | |||||
| G250E | 15 | 1500 | 2 | 50 | 2.2 |
| Q252H | 8 | 800 | 1 | 40 | 1.5 |
| Y253F | 10 | 1000 | 1.5 | 30 | 2.0 |
| E255K | 20 | 2000 | 3 | 150 | 4.0 |
| E255V | 18 | 1800 | 2.5 | 120 | 3.5 |
| T315I | >2000 | >10000 | >1000 | >3000 | 20 |
| Other | |||||
| M351T | 5 | 600 | 0.8 | 25 | 1.0 |
| F359V | 12 | 1200 | 1.8 | 45 | 1.8 |
| V299L | >1000 | 500 | 15 | 80 | 1.2 |
Data compiled from multiple sources.[6][7][8][9][10] IC50 values can vary between studies based on experimental conditions.
Experimental Protocols
The determination of TKI efficacy against specific BCR-ABL mutations typically involves in vitro cellular assays. A common method is the use of murine pro-B cell line Ba/F3, which is dependent on IL-3 for survival and proliferation. These cells are genetically engineered to express various mutated forms of the human BCR-ABL gene, rendering them IL-3 independent. The potency of a TKI is then assessed by its ability to inhibit the proliferation of these engineered cells.
General Protocol for Determining IC50 Values in Ba/F3 Cells
-
Cell Culture: Ba/F3 cells expressing wild-type or mutant BCR-ABL are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well.
-
Drug Treatment: A serial dilution of the TKI (e.g., bosutinib) is prepared and added to the wells. A control group with no drug is also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo.[11][12][13]
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The IC50 value, the concentration of the drug that inhibits cell proliferation by 50%, is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[12][13]
Signaling Pathways and Mechanism of Action
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of several downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways.[14][15][16][17][18][19][20] Bosutinib exerts its therapeutic effect by binding to the ATP-binding site of the Abl kinase domain, thereby inhibiting its kinase activity and blocking downstream signaling.[21] As a dual Src/Abl inhibitor, bosutinib also targets Src family kinases, which can play a role in BCR-ABL-independent resistance mechanisms.
Below are diagrams illustrating the BCR-ABL signaling pathway and a typical experimental workflow for evaluating TKI efficacy.
References
- 1. ovid.com [ovid.com]
- 2. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long‐term bosutinib for chronic phase chronic myeloid leukemia after failure of imatinib plus dasatinib and/or nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance mutations in CML and how we approach them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Bosutinib: Uses, Interactions, Mechanism of Action, and More [minicule.com]
Navigating Tyrosine Kinase Inhibitor Intolerance: A Comparative Guide to Bosutinib
For researchers and clinicians in the field of chronic myeloid leukemia (CML), the management of patients who are intolerant to tyrosine kinase inhibitors (TKIs) presents a significant challenge. While TKIs have revolutionized CML treatment, adverse events (AEs) can lead to treatment discontinuation, necessitating a switch to an alternative TKI. This guide provides a detailed comparison of cross-intolerance between bosutinib and other TKIs, supported by experimental data, to aid in making informed treatment decisions for patients with Ph+ CML who have experienced intolerance to prior therapies.
Understanding Cross-Intolerance
Cross-intolerance is a phenomenon where a patient who has discontinued a TKI due to a specific adverse event experiences the same AE upon switching to a different TKI, leading to the discontinuation of the second TKI as well.[1] Since TKIs can share common mechanisms of action, understanding the patterns of cross-intolerance is crucial for optimizing sequential TKI therapy.[1] Bosutinib, a dual Src/Abl TKI, has a distinct safety profile compared to other TKIs, making it a valuable option for patients who have failed prior treatments due to intolerance.[2][3]
Quantitative Analysis of Cross-Intolerance with Bosutinib
Clinical studies have provided robust data on the incidence of cross-intolerance between bosutinib and other TKIs, namely imatinib, dasatinib, and nilotinib. The following tables summarize the key findings from a long-term analysis of a phase I/II study (NCT00261846) and the phase IV BYOND study (NCT02228382).
Table 1: Cross-Intolerance Rates with Bosutinib After Prior TKI Intolerance
| Prior TKI | Study | Patient Population | Cross-Intolerance Rate with Bosutinib | Most Common AEs Leading to Cross-Intolerance |
| Imatinib | Phase I/II (long-term) | CP CML & Advanced Ph+ Leukemia | <20% | Hematologic AEs (Thrombocytopenia, Neutropenia), Rash, Diarrhea |
| BYOND (Phase IV) | CP CML | 2% | Anemia | |
| Dasatinib | Phase I/II (long-term) | CP CML & Advanced Ph+ Leukemia | <20% | Hematologic AEs (Thrombocytopenia), Pleural Effusion |
| BYOND (Phase IV) | CP CML | 7% | Pleural Effusion, Dyspnea | |
| Nilotinib | BYOND (Phase IV) | CP CML | 0% | N/A |
CP CML: Chronic Phase Chronic Myeloid Leukemia; Ph+: Philadelphia chromosome-positive. Data compiled from[1][2][4].
Table 2: Recurrence of Key Adverse Events with Bosutinib in Intolerant Patients
This table details the recurrence rate of specific AEs that led to the discontinuation of a prior TKI and the subsequent rate of discontinuation of bosutinib due to the same recurring AE.
| Prior TKI | AE Leading to Prior TKI Discontinuation | Recurrence Rate with Bosutinib | Bosutinib Discontinuation Rate due to Recurrent AE |
| Imatinib | Diarrhea | 84.6% | <10% (1 patient) |
| Rash | N/A | 4.5% | |
| Musculoskeletal Pain | 52.6% (Grades 1-4) | 0% | |
| Edema | 50% (Grades 1/2) | 0% | |
| Dasatinib | Pleural Effusion | 52.2% | 8.7% (2 patients) |
| Nilotinib | Pancreatitis | 33.3% (1 of 3 patients) | N/A |
| Acute Coronary Syndrome | 0% (0 of 4 patients) | N/A |
N/A: Not available in the cited sources. Data compiled from[1][2][5].
These data indicate that while AEs that led to intolerance of a prior TKI can recur with bosutinib, they are often manageable and infrequently lead to discontinuation of bosutinib therapy.[1][2] For instance, despite a high recurrence rate of diarrhea in patients previously intolerant to imatinib, less than 10% of these patients discontinued bosutinib due to this AE.[1] Similarly, while pleural effusion recurred in over half of the patients intolerant to dasatinib, only a small fraction discontinued bosutinib for this reason.[1]
Experimental Protocols
The data presented are primarily derived from two key clinical trials: a phase I/II study (NCT00261846) and the phase IV BYOND study (NCT02228382).
Phase I/II Study (NCT00261846) Methodology
-
Study Design: An open-label, multicenter, phase I/II study. The analysis on cross-intolerance was based on long-term follow-up data (≥4 years).[1]
-
Patient Population: Patients with Philadelphia chromosome-positive (Ph+) chronic phase CML (CP CML) or advanced leukemia (accelerated or blast phase CML or Ph+ acute lymphoblastic leukemia) who were resistant or intolerant to prior TKI therapy (imatinib, and in some cohorts, dasatinib and/or nilotinib).[1][3]
-
Definition of Intolerance: The inability to take the drug due to treatment-related grade 3/4 non-hematologic toxicity, grade 4 hematologic toxicity lasting >7 days, or persistent grade 2 toxicity that is unacceptable to the patient and unresponsive to optimal medical management.[1]
-
Treatment: Bosutinib was administered orally at a starting dose of 500 mg once daily. Dose adjustments were permitted to manage adverse events.[3][6]
-
Assessment of Cross-Intolerance: Defined as the permanent discontinuation of bosutinib due to the same adverse event that led to the discontinuation of a prior TKI.[1][3]
BYOND Study (NCT02228382) Methodology
-
Study Design: An ongoing, single-arm, multicenter, phase IV study.[2]
-
Patient Population: Patients with Ph+ CP CML who were resistant or intolerant to prior therapy with imatinib, dasatinib, and/or nilotinib.[2]
-
Treatment: Bosutinib was administered at a starting dose of 500 mg once daily.[2]
-
Assessment of Cross-Intolerance: Adverse events leading to the permanent discontinuation of both the prior TKI and bosutinib were assessed. The analysis was based on data with a median treatment duration of 23.7 months.[2][4]
Signaling Pathways and TKI Sequencing
The decision to switch TKIs is a critical step in the management of CML. The following diagram illustrates the typical therapeutic pathways and the points at which intolerance may necessitate a change in treatment.
Caption: TKI treatment sequencing for CML, highlighting intolerance-driven switches.
Bosutinib is a dual inhibitor of the BCR-ABL and Src family kinases (including Src, Lyn, and Hck).[7][8] This dual mechanism of action contributes to its efficacy in patients who have developed resistance to other TKIs and may also play a role in its distinct adverse event profile. The following diagram illustrates the primary signaling pathways targeted by these TKIs.
Caption: Inhibition of BCR-ABL and Src pathways by various TKIs.
Conclusion
The available data from clinical trials demonstrate that bosutinib is a viable and effective treatment option for patients with Ph+ CML who are intolerant to other TKIs. The incidence of cross-intolerance with bosutinib is low, particularly for non-hematologic adverse events.[1][2] While some AEs may recur, they are generally manageable with dose modifications and rarely lead to treatment discontinuation.[1] The distinct safety profile of bosutinib, coupled with its dual Src/Abl kinase inhibition, provides a critical therapeutic alternative in the sequential management of CML. Researchers and clinicians should consider the specific prior intolerances of a patient when selecting a subsequent TKI, and the data presented here support the use of bosutinib in this setting.
References
- 1. Cross-intolerance with bosutinib after prior tyrosine kinase inhibitors for Philadelphia chromosome-positive leukemia: long-term analysis of a phase I/II study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Intolerance with Bosutinib after Prior Tyrosine Kinase Inhibitors in Patients with Chronic Phase Chronic Myeloid Leukemia: BYOND Phase 4 Study | Blood | American Society of Hematology [ashpublications.org]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cross-intolerance with bosutinib after prior tyrosine kinase inhibitors for Philadelphia chromosome-positive leukemia: long-term analysis of a phase I/II study | Haematologica [haematologica.org]
- 6. ashpublications.org [ashpublications.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Impact of Bosutinib and Other Tyrosine Kinase Inhibitors on Endothelial Cell Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Bosutinib and other tyrosine kinase inhibitors (TKIs) on endothelial cell function, supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the nuanced vascular effects of these targeted therapies.
Introduction
Tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of various cancers, particularly chronic myeloid leukemia (CML). However, some TKIs are associated with adverse vascular events, raising concerns about their impact on endothelial cell (EC) function. Endothelial cells form the inner lining of blood vessels and play a critical role in maintaining vascular homeostasis. Disruption of EC function can lead to complications such as thrombosis, hypertension, and atherosclerosis. This guide focuses on the differential effects of Bosutinib, a dual Src/Abl kinase inhibitor, compared to other TKIs, on key aspects of endothelial cell biology.
I. Comparative Analysis of TKI Effects on Endothelial Cell Function
Experimental evidence suggests that different TKIs exert varied effects on endothelial cell viability and angiogenic potential. Notably, Bosutinib and Imatinib appear to have a more favorable profile regarding endothelial cell function compared to Dasatinib, Nilotinib, and Ponatinib.
Endothelial Cell Viability
A crucial aspect of TKI safety is their effect on the viability of non-target cells, such as endothelial cells. In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that at clinically relevant concentrations, Bosutinib and Imatinib do not adversely affect cell viability.[1][2] In contrast, Nilotinib and Ponatinib have been shown to significantly reduce HUVEC viability, while Dasatinib causes a slight decrease.[2]
Table 1: Effect of Tyrosine Kinase Inhibitors on HUVEC Viability
| Tyrosine Kinase Inhibitor | Concentration (µM) | Effect on HUVEC Viability (% of Control) |
| Bosutinib | 0.38 | No significant effect |
| Imatinib | 5.3 | No significant effect |
| Dasatinib | 0.22 | Slight decrease |
| Nilotinib | 4.3 | Significant decrease |
| Ponatinib | 0.11 - 0.17 | Significant decrease |
Data synthesized from Gover-Proaktor et al., 2018. The exact percentages of viability were not provided in the source material, hence the qualitative description.
Endothelial Tube Formation (Angiogenesis)
The ability of endothelial cells to form capillary-like structures, a process known as tube formation, is a key indicator of angiogenesis. Dasatinib and Ponatinib have been shown to dramatically inhibit HUVEC tube formation.[2][3] This inhibition is characterized by a significant reduction in the number of tubes, total tube area, number of segments, total segment length, and the number of junctions.[2] Conversely, Bosutinib and Imatinib do not appear to negatively impact this crucial angiogenic process.[2][3]
Table 2: Effect of Tyrosine Kinase Inhibitors on HUVEC Tube Formation
| Tyrosine Kinase Inhibitor | Effect on HUVEC Tube Formation |
| Bosutinib | No significant inhibition |
| Imatinib | No significant inhibition |
| Dasatinib | Dramatic inhibition |
| Nilotinib | No significant inhibition |
| Ponatinib | Significant inhibition (at 24 hours) |
Data synthesized from Gover-Proaktor et al., 2018.
II. Signaling Pathways and Mechanisms of Action
The differential effects of TKIs on endothelial cells can be attributed to their distinct kinase inhibition profiles and downstream signaling pathways.
Bosutinib's Protective Effect on Endothelial Barrier Function
Recent studies have highlighted a protective role for Bosutinib in maintaining endothelial barrier integrity. This effect is mediated through the combined inhibition of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) and Abelson-related gene (Arg/ABL2).[4][5] The inhibition of these kinases leads to the stabilization of adherens junctions and a reduction in the turnover of focal adhesions, which are critical for cell-matrix adhesion and the maintenance of a restrictive endothelial barrier.[4]
Caption: Bosutinib's protective mechanism on endothelial barrier function.
General Endothelial Cell Adherens Junction Signaling
The integrity of the endothelial barrier is largely dependent on adherens junctions, which are primarily composed of VE-cadherin. The stability of these junctions is regulated by a complex interplay of signaling molecules that control the connection of VE-cadherin to the actin cytoskeleton. Disruption of this linkage leads to increased vascular permeability.
Caption: Core components of endothelial adherens junctions.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used to assess endothelial cell viability and tube formation.
Endothelial Cell Viability Assay (WST-1)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the WST-1 cell viability assay.
Protocol Steps:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[6][7]
-
TKI Treatment: The culture medium is replaced with fresh medium containing the specified concentrations of the different TKIs (or a vehicle control). The cells are then incubated for 72 hours.[8]
-
WST-1 Reagent Addition: Following the treatment period, WST-1 reagent is added to each well.[8]
-
Incubation: The plates are incubated for 1-4 hours at 37°C, allowing metabolically active cells to convert the WST-1 reagent into a colored formazan product.[8]
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.[8]
-
Data Analysis: Cell viability is calculated as a percentage of the absorbance of the treated cells relative to the untreated control cells.
Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Caption: Workflow for the endothelial tube formation assay.
Protocol Steps:
-
Plate Coating: A 96-well plate is coated with Matrigel®, a basement membrane extract, and allowed to solidify.[1][9]
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of the different TKIs or a vehicle control.[1][9]
-
Incubation: The plate is incubated for 4 to 24 hours to allow for the formation of tube-like structures.[1][9]
-
Imaging: The formation of capillary-like networks is observed and imaged using a microscope.[1]
-
Quantification: Various parameters of the tube network are quantified using imaging software, including the number of tubes, total tube length, number of junctions, and total tube area.[1]
Conclusion
The available evidence indicates that Bosutinib has a more favorable safety profile concerning endothelial cell function compared to several other TKIs, particularly Dasatinib and Ponatinib. Bosutinib does not appear to compromise endothelial cell viability or the crucial process of angiogenesis, as measured by tube formation assays. Furthermore, its unique mechanism of inhibiting MAP4K4 and Arg contributes to the stabilization of the endothelial barrier. These findings are significant for the clinical management of CML and the development of future TKIs with improved vascular safety profiles. Further research is warranted to fully elucidate the long-term vascular effects of these agents in clinical settings.
References
- 1. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 7. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. WST-1 Cell Viability & Proliferation Assay [cellbiologics.com]
- 9. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
Safety Operating Guide
Safe Disposal of Bosutinib Methanoate: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of bosutinib methanoate, a cytotoxic agent. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, thereby minimizing occupational exposure and environmental contamination.
Bosutinib is classified as a cytotoxic drug, which means it is toxic to cells.[1] Such drugs are also referred to as antineoplastics and are commonly used in chemotherapy.[1] Due to their hazardous nature, special precautions must be taken for their disposal.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste requires stringent adherence to safety protocols to prevent accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemo-protectant, non-sterile, with reinforced fingertips and long cuffs.[2] | To prevent skin contact with the cytotoxic substance. |
| Gown | Long-sleeved, impermeable, cuffed, and tied at the back.[2] | To protect clothing and skin from contamination. |
| Eye Protection | Safety goggles or a face shield.[2] | To shield eyes from splashes or aerosols. |
| Respiratory Protection | A respirator mask (P2/N95) should be worn, especially during dose preparation.[3] | To prevent inhalation of aerosolized particles. |
Handling Guidelines:
-
Always handle this compound in a designated area, such as a biological safety cabinet, to minimize exposure.
-
Contaminated work clothing should not be allowed out of the workplace.[6][7]
-
In case of skin contact, wash the affected area immediately with soap and plenty of water.[4][6]
-
If eye contact occurs, rinse cautiously with water for several minutes.[6]
Disposal Procedures for this compound Waste
The proper segregation and disposal of this compound waste are critical. All materials that have come into contact with the drug are considered cytotoxic waste and must be disposed of accordingly.
Waste Segregation and Containerization:
| Waste Type | Container Type | Labeling Requirements |
| Non-Sharps Waste (e.g., gloves, gowns, vials, contaminated labware) | Rigid, leak-proof, yellow container with a purple lid, or double-bagged in thick, clear plastic bags placed in a cytotoxic waste bag.[1][2] | Clearly labeled with the cytotoxic symbol and the word "CYTOTOXIC".[8][9] |
| Sharps Waste (e.g., needles, syringes, contaminated glass) | Puncture-resistant, purple-lidded sharps container.[1][2] | Clearly labeled with the cytotoxic symbol and the word "CYTOTOXIC".[1] |
Step-by-Step Disposal Protocol:
-
Segregation at the Point of Generation: Immediately after use, segregate all this compound-contaminated waste from other laboratory waste.
-
Containerization:
-
Place non-sharps waste into a designated cytotoxic waste container. If using bags, double-bag the waste.[3]
-
Dispose of all sharps directly into a cytotoxic sharps container. Do not recap, bend, or break needles.
-
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the cytotoxic hazard symbol.[8][9]
-
Storage: Store sealed cytotoxic waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.[3][8]
-
Final Disposal: Cytotoxic waste must be transported by a certified hazardous waste transporter to a permitted treatment facility for high-temperature incineration.[1] It must be accompanied by a hazardous waste consignment note.[1]
For minor spills, personnel should wear appropriate PPE, contain the spill, and clean the area with a method that controls dust generation, such as using a damp cloth or a filtered vacuum.[7] The collected spill material should be disposed of as cytotoxic waste.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
This guidance is intended to supplement, not replace, institutional and regulatory policies. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 3. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 4. Bosutinib SDS, 380843-75-4 Safety Data Sheets - ECHEMI [echemi.com]
- 5. hoelzel-biotech.com [hoelzel-biotech.com]
- 6. fishersci.com [fishersci.com]
- 7. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
